Candicidin D
Description
Structure
2D Structure
Properties
CAS No. |
39372-30-0 |
|---|---|
Molecular Formula |
C59H84N2O18 |
Molecular Weight |
1109.3 g/mol |
IUPAC Name |
(1R,3S,5S,7R,17R,18S,19E,21E,23E,25Z,27Z,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,4S,5S)-7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,7,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-46(77-58-55(72)53(61)54(71)38(4)76-58)31-50-52(57(73)74)49(69)34-59(75,79-50)33-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)30-51(70)78-56(35)37(3)26-36(2)47(67)32-48(68)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-47,49-50,52-56,58,64-67,69,71-72,75H,17,19-20,26-34,60-61H2,1-4H3,(H,73,74)/b6-5-,9-7+,10-8-,13-11+,14-12+,18-15+,21-16+/t35-,36-,37-,38+,43-,44-,45-,46-,47-,49-,50-,52+,53-,54+,55-,56-,58-,59+/m0/s1 |
InChI Key |
YKSVGLFNJPQDJE-QWRFFOEDSA-N |
Isomeric SMILES |
C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@@H]([C@@H]([C@H](CC(=O)C[C@H](C[C@H](C[C@H](CC(=O)CCCC(=O)CC(=O)O[C@@H]1[C@@H](C)C[C@H](C)[C@H](CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Candicidin D; LIA-0704; LIA 0704; LIA0704; Levorin A2; Candicidin D1; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Candicidin D from Streptomyces griseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candicidin, a polyene macrolide antibiotic with potent antifungal activity, was first discovered in 1953 from the fermentation broth of Streptomyces griseus. The candicidin complex consists of several structurally related compounds, with Candicidin D being the major and most active component. This technical guide provides an in-depth overview of the discovery, fermentation, extraction, purification, and biosynthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Fermentation of Streptomyces griseus for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces griseus. The yield of the antibiotic is highly dependent on the composition of the culture medium and various fermentation parameters.
Culture Media and Fermentation Conditions
Several media formulations have been developed to optimize the production of candicidin. A common approach involves a two-stage fermentation process: a seed culture to generate sufficient biomass, followed by a production culture where the synthesis of the antibiotic occurs.
Table 1: Exemplary Media Composition for Streptomyces griseus Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 50 |
| Soy Peptone | - | 20 |
| Yeast Extract | 10 | - |
| K2HPO4 | 1 | 0.05 |
| MgSO4·7H2O | 0.5 | 0.5 |
| NaCl | 5 | 5 |
| pH | 7.0-7.2 | 7.5-8.0 |
Note: The production medium is optimized for secondary metabolite production, with a higher carbon-to-nitrogen ratio and limited phosphate, which has been shown to be a critical factor.
Key Fermentation Parameters
-
Temperature: The optimal temperature for both growth and candicidin production is typically around 28-30°C.
-
pH: Maintaining the pH of the production culture between 7.5 and 8.0 is crucial for maximizing the yield.[1]
-
Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient oxygen supply for the aerobic Streptomyces griseus.
-
Inoculum Development: A well-developed seed culture (typically 5-10% v/v) is essential for a productive fermentation.
-
Phosphate Concentration: Inorganic phosphate has an inhibitory effect on candicidin biosynthesis.[1] Therefore, its concentration in the production medium is kept low.
Fermentation Yield
Under optimized conditions, candicidin yields of up to 4 g/L have been reported in batch fermentations.[1]
Experimental Workflow for this compound Production and Isolation
Caption: Experimental workflow for the production and isolation of this compound.
Extraction and Purification of this compound
The recovery and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.
Initial Extraction
Candicidin is primarily located within the mycelia of Streptomyces griseus.
Protocol 1: n-Butanol Extraction
-
Harvest: At the end of the fermentation, the culture broth is harvested.
-
Mycelial Separation: The mycelia are separated from the supernatant by centrifugation or filtration.
-
Extraction: The mycelial cake is extracted with n-butanol (typically at a 1:1 v/v ratio) with vigorous agitation. This process is repeated multiple times to ensure efficient extraction.
-
Concentration: The n-butanol extracts are pooled and concentrated under reduced pressure to yield a crude candicidin complex.
Purification of this compound
The crude extract contains a mixture of candicidin analogues and other impurities. Further purification is required to isolate this compound.
Protocol 2: Solvent Fractionation
-
Acetone Wash: The crude extract is first washed with acetone to remove more polar impurities.
-
Ethanol Extraction: The acetone-insoluble material is then extracted with ethanol. Candicidin A is more soluble in ethanol, leaving a residue enriched in this compound.
Protocol 3: Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the analyte.
-
Solvent System: A suitable biphasic solvent system is selected. A common system for polyene macrolides is a mixture of hexane, ethyl acetate, methanol, and water. The exact ratios are optimized to achieve the desired partition coefficient (K) for this compound.
-
Operation: The crude or partially purified candicidin extract is dissolved in a suitable solvent and injected into the CPC instrument. The separation is achieved based on the differential partitioning of the components between the stationary and mobile liquid phases.
-
Fraction Collection: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is often the final step to obtain highly pure this compound.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or ammonium acetate, is employed for elution.
-
Detection: The elution profile is monitored using a UV detector, typically at wavelengths around 380-410 nm where heptaenes like this compound have strong absorbance.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Lyophilization: The collected fraction is lyophilized to obtain pure this compound as a powder.
Table 2: Hypothetical Purification Table for this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 1,000,000 | 200 | 100 | 1 |
| Acetone Wash | 3000 | 950,000 | 317 | 95 | 1.6 |
| Ethanol Extraction | 1500 | 850,000 | 567 | 85 | 2.8 |
| CPC | 200 | 600,000 | 3000 | 60 | 15 |
| Preparative HPLC | 50 | 500,000 | 10000 | 50 | 50 |
Note: The values in this table are illustrative and will vary depending on the specific fermentation and purification conditions. "Units" refer to a measure of antifungal activity.
Biosynthesis of this compound
This compound is a polyketide synthesized by a Type I modular polyketide synthase (PKS) pathway.[2]
Key Biosynthetic Steps
-
Starter Unit Formation: The biosynthesis is initiated with the formation of p-aminobenzoic acid (PABA) from the shikimate pathway. PABA is then activated to its CoA thioester.
-
Polyketide Chain Assembly: The PKS enzyme complex catalyzes the sequential condensation of extender units, which are malonyl-CoA (derived from acetate) and methylmalonyl-CoA (derived from propionate). The growing polyketide chain is passed from one module of the PKS to the next.
-
Post-PKS Modifications: After the full-length polyketide chain is assembled and released from the PKS, it undergoes a series of modifications, including:
-
Cyclization: The linear polyketide chain is cyclized to form the macrolactone ring.
-
Oxidation: A cytochrome P450 monooxygenase is responsible for specific hydroxylations on the macrolide ring.
-
-
Glycosylation: The final step is the attachment of a mycosamine sugar moiety, which is synthesized from glucose-6-phosphate, to the macrolactone ring by a glycosyltransferase.
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound in Streptomyces griseus.
Conclusion
The discovery and development of this compound from Streptomyces griseus represent a significant milestone in the field of antifungal antibiotics. This technical guide has provided a comprehensive overview of the key processes involved, from fermentation to purification and the underlying biosynthetic pathway. Further research into the genetic regulation of the candicidin biosynthetic gene cluster and the optimization of fermentation and purification processes holds the potential for improved yields and the generation of novel, more effective antifungal agents.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Candicidin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candicidin D is a polyene macrolide antibiotic and the principal active component of the candicidin complex, produced by various Streptomyces species, most notably Streptomyces griseus. As a member of the heptaene subgroup of polyenes, its structure is characterized by a large macrolide ring containing a conjugated system of seven double bonds. This structural feature is central to its antifungal activity, which primarily targets ergosterol in the fungal cell membrane, leading to membrane disruption and cell death. This technical guide provides a detailed exploration of the chemical structure and stereochemistry of this compound, supported by available quantitative data, experimental methodologies, and visualizations of its biosynthesis and mechanism of action.
Chemical Structure
This compound possesses a complex 38-membered macrolide lactone ring. Its chemical formula is C₅₉H₈₄N₂O₁₈, with a molecular weight of approximately 1109.3 g/mol . The structure is highly functionalized with a variety of substituents that contribute to its chemical properties and biological activity.
The key structural features of this compound include:
-
A 38-membered Macrolide Ring: This large lactone ring forms the core of the molecule.
-
A Heptaene Chromophore: A conjugated system of seven carbon-carbon double bonds is responsible for the characteristic UV-Vis absorption spectrum of this compound and is crucial for its interaction with ergosterol.
-
A Mycosamine Moiety: An amino sugar, mycosamine (3-amino-3,6-dideoxy-D-mannopyranose), is glycosidically linked to the macrolide ring. This sugar moiety is a common feature among many polyene macrolides and is important for their biological activity.
-
A p-Aminoacetophenone Group: An aromatic side chain derived from p-aminobenzoic acid is attached to the macrolide ring. This feature is characteristic of the aromatic subgroup of heptaene macrolides.
-
Multiple Hydroxyl and Carbonyl Groups: The macrolide ring is decorated with numerous hydroxyl and carbonyl groups, which contribute to its polarity and potential for hydrogen bonding interactions.
The systematic IUPAC name for this compound is (1R,3S,5S,7R,17R,18S,19E,21E,23E,25Z,27Z,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,4S,5S)-7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,7,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid[1].
Stereochemistry
The biological activity of this compound is intrinsically linked to its complex three-dimensional structure, which is defined by numerous stereocenters within the macrolide ring and the mycosamine sugar. This compound has a total of 18 defined stereocenters.
Relative Configuration:
Nuclear Magnetic Resonance (NMR) studies, including DQF-COSY, ROESY, HSQC, and HMBC experiments, have been instrumental in determining the relative configurations of many of the stereogenic centers within the macrolide ring.
Absolute Configuration:
The absolute configuration of the mycosamine moiety is defined as (3S,4S,5S,6R) within the IUPAC name. While the relative configurations of many other stereocenters have been established through NMR, a complete and unambiguous assignment of the absolute configuration for all 18 stereocenters in a single primary literature source remains elusive. The IUPAC name provided by PubChem offers the most complete description of the absolute stereochemistry currently available[1].
Quantitative Data
A summary of the available quantitative data for this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₉H₈₄N₂O₁₈ | [1] |
| Molecular Weight | 1109.3 g/mol | [1] |
| Boiling Point (est.) | 878.79 °C | [2] |
| Density (est.) | 1.1100 | [2] |
| Refractive Index (est.) | 1.6200 | [2] |
| Water Solubility (21 °C) | 13.47 g/L | [2] |
| Solubility | ||
| DMSO | 4.9 mg/mL (10.08 mM) | [2] |
| Ethanol | 12.5 mg/mL (25.72 mM) | [2] |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | Generally potent activity reported | [3] |
| Other Candida spp. | Activity reported, but specific values vary | [4] |
| Aspergillus spp. | Activity reported, but specific values vary |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are generalized methodologies for key analytical techniques.
1. Isolation and Purification of this compound
-
Fermentation: Streptomyces griseus is cultured in a suitable nutrient medium under controlled conditions to promote the production of the candicidin complex.
-
Extraction: The fermentation broth is typically extracted with a solvent such as butanol to isolate the crude candicidin complex.
-
Purification: The crude extract is further purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is a common method for separating the different components of the candicidin complex, including this compound. A gradient elution system with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer is often employed. Detection is typically performed using a UV-Vis detector, monitoring at the characteristic absorbance maxima of the heptaene chromophore (around 360, 380, and 405 nm).
2. Structural Elucidation by 2D NMR Spectroscopy
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄.
-
NMR Experiments: A suite of 2D NMR experiments is performed to establish the connectivity and spatial relationships of the atoms in the molecule. These experiments typically include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, revealing the connectivity of adjacent protons.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which helps in assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
-
Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals and to deduce the relative stereochemistry of the chiral centers.
3. Determination of Antifungal Susceptibility (MIC)
-
Methodology: The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Each well is inoculated with a standardized suspension of the fungal test organism.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24 or 48 hours).
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound, like other polyene macrolides, involves its interaction with ergosterol, the main sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, ultimately leading to cell death.
While the direct interaction with ergosterol is the primary fungicidal mechanism, research suggests that this compound may also induce apoptotic-like cell death in some fungi. However, the specific signaling pathways involved in this process are not yet fully elucidated.
The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) system. The pathway starts with a p-aminobenzoic acid (PABA) starter unit, followed by the sequential addition of acetate and propionate units to build the polyketide chain. Subsequent modifications, including glycosylation with mycosamine, lead to the final this compound molecule.
References
Unraveling the Antifungal Efficacy of Candicidin D: A Technical Guide to its Mechanism of Action on Fungal Membranes
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Candicidin D, a potent polyene macrolide antibiotic, on fungal membranes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents key quantitative data, details relevant experimental methodologies, and offers visual representations of the underlying processes.
Executive Summary
This compound exerts its fungicidal activity primarily by targeting ergosterol, the principal sterol in the fungal cell membrane.[1][2] This interaction leads to a catastrophic loss of membrane integrity, resulting in the leakage of essential intracellular components and culminating in cell death.[1][3] This guide delves into the specifics of this mechanism, including the prevailing models of action, quantifiable effects on fungal cells, and the experimental approaches used to elucidate these processes.
Core Mechanism of Action: Targeting Ergosterol
The primary molecular target of this compound is ergosterol, a sterol vital for maintaining the structure and function of fungal cell membranes.[1][2] Unlike mammalian cells, which contain cholesterol, the presence of ergosterol in fungi provides a basis for the selective toxicity of polyene antibiotics. The interaction between this compound and ergosterol is characterized by high affinity and is considered irreversible.[1] This binding event is the critical first step that triggers the cascade of events leading to fungal cell death.
Two primary models describe the consequences of the this compound-ergosterol interaction on the fungal membrane:
-
The Pore Formation Model: This classic model posits that this compound molecules, in concert with ergosterol, self-assemble to form transmembrane channels or pores. These pores disrupt the selective permeability of the fungal membrane, allowing for the uncontrolled efflux of monovalent ions, particularly potassium (K+), and other small cellular solutes.[3][4] This rapid loss of ionic homeostasis leads to metabolic disruption and cell death.[3]
-
The "Sterol Sponge" Model: A more recent and increasingly supported model suggests that large, extramembranous aggregates of polyene antibiotics act as "sterol sponges," effectively extracting ergosterol from the lipid bilayer. By sequestering ergosterol, this compound disrupts the many ergosterol-dependent cellular processes, including the regulation of membrane fluidity and the function of membrane-embedded proteins, leading to a generalized membrane dysfunction and cell death. Molecular dynamics studies support the significant interaction between this compound and ergosterol within the lipid bilayer, which is a prerequisite for either model.[5]
Prior to its interaction with the cell membrane, there is evidence to suggest that this compound may initially bind to components within the fungal cell wall, such as fatty acids or their esters.[6] The binding capacity of the cell wall can vary with the growth phase of the fungus, potentially influencing the kinetics of this compound's access to the cell membrane.[6]
Quantitative Data on the Bioactivity of this compound
The following tables summarize key quantitative data related to the antifungal activity of this compound.
| Parameter | Organism(s) | Value Range | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Candida albicans, Saccharomyces cerevisiae, other Candida spp. | 0.05–1 µg/mL | [4][7] |
| Inhibitory Concentration (unspecified) | Candida albicans | > 10 µg/mL | [3] |
Table 1: In Vitro Antifungal Activity of this compound.
| Parameter | System | Value | Reference(s) |
| Association Constant (Kapp) | Phosphatidylcholine/Ergosterol Vesicles | 9.0 x 10⁶ M⁻¹ | [8] |
Table 2: Binding Affinity of this compound.
Experimental Protocols
The study of this compound's mechanism of action relies on a variety of established experimental protocols. Below are detailed methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Culture Preparation: Inoculate the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) and incubate at 35°C until the culture reaches the desired growth phase.
-
Standardization of Inoculum: Adjust the fungal suspension to a concentration of approximately 1 x 10⁷ colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized fungal suspension to each well, resulting in a final concentration of approximately 150 cells per well.
-
Controls: Include a blank control (medium only) and a negative control (medium with fungal inoculum, no drug).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that shows no visible growth.
Potassium (K+) Efflux Assay
This assay measures the leakage of intracellular potassium ions from fungal cells upon exposure to a membrane-disrupting agent.
Protocol:
-
Cell Preparation: Harvest fungal cells from an actively growing culture by centrifugation and wash them with a potassium-free buffer.
-
Cell Suspension: Resuspend the washed cells in the potassium-free buffer to a known cell density.
-
Initiation of Assay: Add a specific concentration of this compound to the cell suspension.
-
Sampling: At various time points, take aliquots of the suspension and centrifuge to pellet the cells.
-
Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.
-
Data Analysis: Plot the extracellular potassium concentration against time to determine the rate of efflux. The onset of leakage is indicative of the time taken for the antibiotic to cause membrane damage.[6]
Membrane Permeabilization Assay using Propidium Iodide (PI)
This assay uses a fluorescent dye that is normally excluded by viable cells but can enter cells with compromised membranes and intercalate with DNA, producing a fluorescent signal.
Protocol:
-
Cell Preparation: Prepare a suspension of fungal cells (e.g., 1 x 10⁷ CFU/mL) in a suitable buffer.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 30 minutes to 4 hours) at 30°C.
-
Staining: Add propidium iodide (e.g., to a final concentration of 50 µg/mL) to the cell suspension and incubate in the dark for 15 minutes.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to detect and quantify the fluorescent signal, which is proportional to the number of cells with permeable membranes.
Ergosterol Binding and Quantification Assay
This spectrophotometric assay quantifies the total ergosterol content in fungal cells, which can be used to assess the impact of antifungal agents on ergosterol biosynthesis or to perform binding studies.
Protocol:
-
Cell Culture and Treatment: Grow fungal cells in the presence and absence of sub-inhibitory concentrations of the test compound.
-
Saponification: Harvest and wash the cells. Resuspend the cell pellet in an alcoholic potassium hydroxide solution and incubate to saponify the cellular lipids.
-
Extraction: Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 240 to 300 nm. The presence of ergosterol and the late-stage intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.
-
Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) and the dry weight of the cell pellet.[9] For binding assays, the change in the absorption spectrum of this compound upon addition of ergosterol-containing liposomes can be monitored.[8]
Hemolysis Assay
This assay assesses the toxicity of a compound to red blood cells, providing an indication of its potential toxicity to mammalian cells.
Protocol:
-
Erythrocyte Preparation: Obtain fresh red blood cells and wash them multiple times with a phosphate-buffered saline (PBS) solution by centrifugation until the supernatant is clear.
-
Cell Suspension: Prepare a 1% suspension of the washed erythrocytes in PBS.
-
Treatment: Incubate the erythrocyte suspension with a range of concentrations of this compound for 60 minutes at 37°C.
-
Controls: Use PBS as a negative control (0% hemolysis) and a detergent like Triton X-100 as a positive control (100% hemolysis).
-
Measurement: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 405 nm or 570 nm).
-
Calculation: Express the hemolytic activity as a percentage relative to the positive control.
Visualizing the Mechanism and Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of Action of this compound on a Fungal Cell.
Caption: General Experimental Workflow for Assessing Antifungal Activity.
Conclusion
This compound remains a potent antifungal agent due to its specific and disruptive interaction with ergosterol in fungal membranes. The primary mechanisms of action, whether through direct pore formation or the extraction of ergosterol via a "sterol sponge" mechanism, both lead to a fatal loss of membrane integrity and function. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this important class of antifungal compounds. Further research to obtain more precise quantitative data on ion leakage rates and membrane potential changes will continue to refine our understanding of this compound's potent fungicidal properties.
References
- 1. SMPDB [smpdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Antibiotic-sterol interactions provide insight into the selectivity of natural aromatic analogues of amphotericin B and their photoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dissociation kinetics and equilibrium binding properties of polyene antibiotic complexes with phosphatidylcholine/sterol vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Candicidin D Biosynthesis Pathway in Streptomyces
Executive Summary
Candicidin is a potent polyene macrolide antibiotic with significant antifungal activity, particularly against Candida species.[1] Produced primarily by strains of Streptomyces griseus and Streptomyces sp. FR-008, its biosynthesis is a complex, multi-step process orchestrated by a large biosynthetic gene cluster (BGC).[1][2][3] This document provides a detailed technical overview of the Candicidin D biosynthesis pathway, including the genetic architecture, the enzymatic cascade, regulatory networks, and key experimental methodologies used in its elucidation. The pathway involves the synthesis of a p-aminobenzoic acid (PABA) starter unit, its extension by a modular Type I polyketide synthase (PKS), and subsequent tailoring reactions including oxidation and glycosylation to form the final active compound.[2][4] Understanding this pathway is critical for efforts in strain improvement and the generation of novel, less toxic polyene derivatives through combinatorial biosynthesis.[2]
The Candicidin Biosynthetic Gene Cluster (BGC)
The genetic blueprint for candicidin production is located in a large, contiguous DNA region exceeding 100 kb.[3] This BGC, referred to as 'can' in S. griseus or 'fsc' in Streptomyces sp. FR-008, contains all the necessary genes for precursor synthesis, polyketide assembly, modification, regulation, and export.[1][4] The core of the cluster is composed of genes encoding six massive, modular Type I polyketide synthases (PKSs) responsible for assembling the macrolide backbone.[4]
Table 1: Key Genes in the Candicidin Biosynthetic Gene Cluster
| Gene(s) | Encoded Protein/Enzyme | Putative Function in Biosynthesis |
| PKS Genes | ||
| fscA - fscF (or canP genes) | Modular Type I Polyketide Synthases (PKSs) | Catalyze the sequential condensation of acetate and propionate units to form the polyketide backbone.[4][5] |
| Starter Unit Biosynthesis | ||
| pabAB | p-Aminobenzoic Acid (PABA) Synthase | Synthesizes the PABA starter unit from chorismic acid.[2][4] |
| pabC | 4-amino-4-deoxychorismate lyase | Involved in the final step of PABA biosynthesis.[4] |
| Post-PKS Tailoring | ||
| fscP (or canC) | Cytochrome P450 Monooxygenase | Oxidizes the exocyclic methyl group on the macrolide ring into a carboxyl group.[6][7] |
| fscFE (or canF) | Ferredoxin | Electron transfer partner for the FscP P450 system.[1][6] |
| fscTE (or canT) | Thioesterase (TE) | Likely responsible for the release and cyclization of the completed polyketide chain from the PKS assembly line.[1][4] |
| Deoxysugar Moiety | ||
| fscM1, fscM2, fscM3 (or canG, canA, canM) | Glycosyltransferase & Mycosamine Biosynthesis Enzymes | Synthesize the deoxysugar GDP-mycosamine and attach it to the macrolide aglycone.[1][4] |
| Regulation | ||
| fscRI, fscRII, fscRIII, fscRIV | Transcriptional Regulators | Form a hierarchical network to control the expression of the entire biosynthetic gene cluster.[3][8][9] |
| Transport | ||
| Two ABC transporter genes | ABC Transporters | Implicated in the export of the final candicidin antibiotic out of the cell.[4] |
The Biosynthetic Pathway
The assembly of this compound is a sequential process involving three major stages: initiation with an aromatic starter unit, elongation of the polyketide chain, and post-PKS tailoring modifications.
Stage 1: Synthesis of the PABA Starter Unit
Unlike many polyketides that start with a simple acyl-CoA, the candicidin pathway begins with the aromatic molecule p-aminobenzoic acid (PABA).[2] This starter unit is synthesized from the primary metabolite chorismic acid by the enzymes PABA synthase (PabAB) and 4-amino-4-deoxychorismate lyase (PabC).[4] The PABA molecule is then activated to PABA-CoA, priming it for entry into the polyketide synthase machinery.[2]
Stage 2: Polyketide Chain Elongation
The core of the candicidin molecule is assembled by a Type I PKS system. The activated PABA-CoA starter unit is loaded onto the first PKS module. Subsequently, a series of 18 elongation steps occur, involving the head-to-tail condensation of four propionate (supplying methylmalonyl-CoA) and fourteen acetate (supplying malonyl-CoA) units.[2][7] This process is carried out by six large, multifunctional PKS enzymes (fscA-F), each containing multiple modules. Each module is responsible for one cycle of chain extension and possesses specific enzymatic domains (e.g., Ketosynthase, Acyltransferase, Ketoreductase) that determine the structure of that unit.
Stage 3: Post-PKS Tailoring and Maturation
Once the full-length linear polyketide is synthesized, it undergoes several crucial modifications to become the final, active this compound.
-
Cyclization: The thioesterase (TE) domain, typically found at the end of the final PKS module (FscF), catalyzes the release of the polyketide chain and its intramolecular cyclization to form the macrolactone ring, yielding the candicidin aglycone.[4][7]
-
Oxidation: The cytochrome P450 monooxygenase, FscP, in conjunction with its ferredoxin reductase partner FscFE, oxidizes an exocyclic methyl group (introduced by a methylmalonyl-CoA extender unit) to a carboxyl group.[6] This carboxylation is a key tailoring step.
-
Glycosylation: A mycosamine sugar moiety is synthesized by the products of the fscM (or can) genes. This deoxysugar is then attached to the macrolide aglycone by a glycosyltransferase, an essential step for the antibiotic's biological activity.[1][4]
It has been shown that carboxylation and glycosylation are independent events; the disruption of one does not prevent the other from occurring.[6]
Regulation of Candicidin Biosynthesis
The production of candicidin is tightly controlled at the transcriptional level by both pathway-specific regulators and global metabolic signals.
Pathway-Specific Regulatory Network
Within the BGC lies a subcluster of four consecutive regulatory genes, fscRI, fscRII, fscRIII, and fscRIV.[3][8] These genes encode transcriptional factors that form a complex, hierarchical network essential for activating the expression of the biosynthetic genes.[9][10]
-
FscRI and FscRIV are critical activators. Deletion of fscRI completely abolishes candicidin production.[8]
-
These regulators are inter-regulatory; for instance, FscRIV appears to influence the transcription of fscRI.[8]
-
Studies have shown that all four regulatory genes (fscR1 to fscR4) are critical for optimal candicidin production, with their disruption leading to a significant decrease or complete loss of antibiotic synthesis.[9][10]
Global Regulation
-
Phosphate Repression: Candicidin production is subject to strong repression by inorganic phosphate.[2][11] The expression of key biosynthetic genes, including the PKS, PABA synthase, and aminosugar synthesis genes, is undetectable in media supplemented with high concentrations of phosphate.[2] Optimal synthesis occurs at phosphate concentrations between 5 × 10⁻⁵ and 5 × 10⁻⁴ M.[11]
-
Cross-Pathway Regulation: The regulator FscRI has been shown to co-regulate the biosynthesis of a completely different natural product, antimycin, demonstrating a rare case of cross-regulation between disparate biosynthetic pathways.[12]
-
Pleiotropic Regulators: The introduction of the pleiotropic regulator AdpA into a Streptomyces strain was shown to dramatically increase candicidin productivity.[13]
Quantitative Production Data
Candicidin production yields are highly dependent on the strain, fermentation conditions, and genetic background.
Table 2: Reported Candicidin Production Titers
| Strain / Condition | Reported Yield | Reference / Context |
| S. griseus IMRU 3570 | Up to 4 g/L | Achieved in a soya peptone-glucose medium with pH control at 8.0.[11] |
| Streptomyces ZYJ-6 pFAdpA | 9338 µg/mL (9.3 g/L) | Highest reported yield, achieved after introducing the pleiotropic regulator adpA.[13] |
| Streptomyces sp. FR-008 CS103 | 60 µg/mL | Optimized yield for a mutant strain producing novel decarboxylated candicidin derivatives.[6] |
Key Experimental Protocols
The elucidation of the candicidin pathway has relied on a combination of genetic, analytical, and microbiological techniques.
Gene Disruption and Complementation
-
Objective: To determine the function of a specific gene within the BGC.
-
Methodology:
-
Construct Design: A disruption cassette, often containing an antibiotic resistance marker (e.g., apramycin), is designed to replace a portion of the target gene via homologous recombination.
-
Vector Introduction: The construct is introduced into the Streptomyces host strain, typically via intergeneric conjugation from an E. coli donor.
-
Mutant Selection: Double-crossover recombinant mutants are selected based on antibiotic resistance and loss of vector-associated markers.
-
Verification: The correct gene replacement is confirmed by PCR analysis and Southern blotting.
-
Phenotypic Analysis: The mutant strain is fermented, and culture extracts are analyzed by HPLC and bioassays to observe changes in the metabolic profile (e.g., loss of candicidin, accumulation of intermediates, or production of novel derivatives).[6]
-
Complementation: The wild-type gene is reintroduced into the mutant on an integrative plasmid to confirm that the observed phenotype is due to the gene deletion, which should restore production.[8]
-
Transcriptional Analysis
-
Objective: To quantify the expression levels of biosynthetic and regulatory genes under different conditions (e.g., high vs. low phosphate).
-
Methodology:
-
RNA Extraction: Streptomyces mycelia are harvested at specific time points during fermentation. Total RNA is extracted using methods designed to break the tough cell wall (e.g., bead beating with Trizol).
-
Reverse Transcription (RT): The extracted RNA is treated with DNase I to remove genomic DNA contamination and then reverse-transcribed into cDNA using reverse transcriptase.
-
Quantitative PCR (qPCR): The relative abundance of specific gene transcripts is measured using qPCR with gene-specific primers. Expression levels are typically normalized to a housekeeping gene (e.g., hrdB). This method was used to demonstrate that phosphate represses the expression of candicidin biosynthetic genes.[2][7]
-
Metabolite Detection and Quantification
-
Objective: To identify and quantify candicidin and related metabolites produced by wild-type and mutant strains.
-
Methodology:
-
Extraction: The antibiotic is extracted from the fermentation broth or mycelia using an organic solvent like n-butanol.[1]
-
Chromatographic Separation: The crude extract is analyzed using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column. A UV-Vis detector is used for detection, as the conjugated heptaene structure of candicidin gives it a characteristic absorption spectrum.[10]
-
Quantification: The concentration of candicidin is determined by comparing the peak area from the sample to a standard curve generated with a purified candicidin standard.
-
Structure Elucidation: For novel derivatives, peaks are collected, and their structures are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR).
-
Antifungal Bioassay
-
Objective: To determine the biological activity of produced compounds.
-
Methodology:
-
Indicator Strain: A sensitive fungal strain, such as Candida utilis or Candida albicans, is used as the indicator.[1]
-
Agar Diffusion Assay: The indicator fungus is seeded into an agar plate. The extracted metabolites (either from a crude extract or a separated HPLC fraction) are spotted onto the plate.
-
Incubation and Analysis: The plate is incubated to allow fungal growth. The presence of a zone of growth inhibition around the spotted sample indicates antifungal activity. The diameter of this zone is proportional to the concentration of the active compound.
-
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Candicidin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Enzymology of the polyenes pimaricin and candicidin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tailoring the P450 Monooxygenase Gene for FR-008/Candicidin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of the antibiotic FR-008/candicidin in Streptomyces sp. FR-008 is co-regulated by two regulators, FscRI and FscRIV, from different transcription factor families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Hierarchical Network of Four Regulatory Genes Controlling Production of the Polyene Antibiotic Candicidin in Streptomyces sp. Strain FR-008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Factors Affecting the Production of Candicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Candicidin D: A Technical Overview of its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Candicidin D is the major and most active component of the candicidin complex, a polyene macrolide antifungal agent produced by the bacterium Streptomyces griseus.[1][2][3] As a member of the heptaene macrolide group, its structure is characterized by a large lactone ring with seven conjugated double bonds, a mycosamine sugar moiety, and an aromatic side chain.[1][4] This unique structure dictates its physical, chemical, and biological properties, making it a subject of interest in antifungal research and drug development. This guide provides a detailed examination of this compound's properties, relevant experimental methodologies, and its mechanism of action.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and analysis.
| Property | Value | Citations |
| Molecular Formula | C₅₉H₈₄N₂O₁₈ | [2][5][6][7][8] |
| Molecular Weight | ~1109.3 g/mol | [2][5][6][7][8] |
| CAS Number | 39372-30-0 | [5][6] |
| Appearance | Solid powder, described as small yellow needles or rosettes, or a light yellow to light brown solid. | [2][5][8][9] |
| Purity | Typically >95% by HPLC, with some commercial sources offering >98%. | [5][7][8] |
| UV Absorption Maxima | 360 nm, 380 nm, 403 nm (characteristic of heptaenes) | [2] |
Solubility and Stability Profile
The solubility and stability of this compound are crucial for developing effective delivery systems and ensuring its potency during storage and use.
| Property | Details | Citations |
| Solubility | Poorly Soluble: Practically insoluble in water, alcohols, ketones, esters, ethers, and hydrocarbons. | [2][7] |
| Soluble: Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and lower aliphatic acids. | [2][10][11] | |
| Enhanced Solubility: Very soluble in 80% aqueous tetrahydrofuran. The addition of 5-25% water to alcohols can also increase solubility. | [2][7] | |
| Storage & Stability | Long-term: Store at -20°C in a dry, dark environment for periods of months to years. | [5][7][10] |
| Short-term: Can be stored at 0-4°C for days to weeks. | [5][10] | |
| Shipping: Stable for several weeks at ambient temperature during standard shipping. | [5][10] |
Mechanism of Action: Fungal Membrane Disruption
This compound exerts its antifungal effect through a well-established mechanism shared by other polyene antibiotics. Its primary target is ergosterol, the principal sterol in the fungal cytoplasmic membrane.[1][12]
The process begins with this compound binding to ergosterol. This interaction is highly specific and forms the basis of its selective toxicity toward fungi, as mammalian cell membranes contain cholesterol instead of ergosterol.[9][12] Upon binding, this compound molecules aggregate and insert into the lipid bilayer, forming transmembrane pores or channels.[9][10] This disruption of the membrane's integrity leads to a rapid leakage of essential intracellular ions, particularly K⁺, and other small molecules, ultimately resulting in fungal cell death.[1][13]
References
- 1. Evidence that impurities contribute to the fluorescence of the polyene antibiotic amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study on the Effect of Quaternization of Polyene Antibiotics’ Structures on Their Activity, Toxicity, and Impact on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. youtube.com [youtube.com]
- 5. Spectrophotometry As A Method To Estimate The Resistance Of Candida Albicans To Polyene Antibiotics | Migration Letters [migrationletters.com]
- 6. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyene antibiotic that inhibits membrane transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyenes Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. who.int [who.int]
Candicidin D: An In-depth Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candicidin D is a polyene macrolide antibiotic produced by various Streptomyces species, most notably Streptomyces griseus. As a member of the polyene class of antifungals, which also includes amphotericin B and nystatin, this compound exhibits a broad spectrum of activity against various fungal pathogens. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its in vitro activity. While Candicidin has been recognized for its potent antifungal properties, particularly against Candida species, comprehensive quantitative data across a wide array of fungal genera remains limited in publicly available literature. This document summarizes the currently available information and highlights areas where further research is warranted.
Mechanism of Action
The primary mechanism of action of this compound, like other polyene antifungals, involves its interaction with ergosterol, the principal sterol in the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity. The loss of selective permeability results in the leakage of essential intracellular components, such as ions (particularly potassium) and small organic molecules, ultimately leading to fungal cell death.[1] This targeted action on ergosterol provides a degree of selectivity for fungal cells, as the primary sterol in mammalian cell membranes is cholesterol.
Caption: Mechanism of action of this compound.
Data Presentation: Antifungal Spectrum of Activity
The in vitro antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound against various fungal species. It is important to note that the available data is predominantly focused on Candida species, and there is a scarcity of comprehensive studies on other significant fungal pathogens.
Table 1: In Vitro Activity of this compound against Candida Species
| Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | Not Specified | 0.25 - 1 | Not Available | Not Available | [2] |
| Other Candida spp. | Not Specified | 0.25 - 1 | Not Available | Not Available | [2] |
Table 2: In Vitro Activity of this compound against Aspergillus Species
| Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Aspergillus spp. | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: In Vitro Activity of this compound against Cryptococcus Species
| Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Cryptococcus spp. | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of data in Tables 2 and 3 highlights a significant gap in the current understanding of this compound's antifungal spectrum.
Experimental Protocols
The determination of the in vitro antifungal activity of this compound is performed using standardized methods, primarily the broth microdilution assays outlined by the Clinical and Laboratory Standards Institute (CLSI).
CLSI M27-A3: Broth Microdilution Method for Yeasts (e.g., Candida, Cryptococcus)
This method is a standardized procedure for determining the MICs of antifungal agents against yeasts.
1. Inoculum Preparation:
-
Yeast colonies are grown on Sabouraud Dextrose Agar for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial twofold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
The plate is incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Caption: CLSI M27-A3 Workflow.
CLSI M38-A2: Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus)
This protocol is adapted for the testing of filamentous fungi.
1. Inoculum Preparation:
-
The mold is grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation occurs.
-
A suspension of conidia is prepared in sterile saline containing a wetting agent (e.g., Tween 80).
-
The turbidity of the suspension is adjusted to a specific optical density, and then it is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
2. Antifungal Agent Preparation:
-
Similar to the yeast protocol, serial twofold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared conidial suspension.
-
Growth and sterility controls are included.
-
The plate is incubated at 35°C for 48-72 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that shows complete inhibition of growth.
Caption: CLSI M38-A2 Workflow.
Conclusion and Future Directions
This compound is a potent polyene antifungal agent with established activity against Candida species. Its mechanism of action, targeting the fungal-specific sterol ergosterol, provides a solid basis for its therapeutic potential. However, this technical guide highlights a significant lack of comprehensive, publicly available quantitative data on the in vitro activity of this compound against a broader range of clinically important fungi, including Aspergillus and Cryptococcus species.
For researchers, scientists, and drug development professionals, this represents a clear opportunity. Further studies are crucial to:
-
Expand the known antifungal spectrum of this compound: Systematic in vitro susceptibility testing against a wide panel of fungal pathogens using standardized CLSI methodologies is required to establish a comprehensive MIC database.
-
Investigate in vivo efficacy: Preclinical and clinical studies are needed to correlate in vitro activity with in vivo efficacy and to determine the therapeutic potential of this compound for various mycoses.
-
Explore synergistic combinations: Research into the combination of this compound with other antifungal agents could reveal synergistic interactions that may enhance efficacy and combat resistance.
By addressing these knowledge gaps, the full potential of this compound as a valuable therapeutic agent in the fight against fungal infections can be realized.
References
An In-depth Technical Guide to the Genetic Regulation of the Candicidin D Biosynthetic Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate genetic regulatory network governing the biosynthesis of Candicidin D, a potent polyene macrolide antibiotic produced by Streptomyces sp. FR-008. Understanding this complex regulatory cascade is pivotal for the rational design of strain improvement strategies and the development of novel antifungal therapeutics.
Core Regulatory Network: A Hierarchical Quartet
The biosynthesis of this compound is orchestrated by a sophisticated hierarchical network of four regulatory genes located within the biosynthetic gene cluster: fscRI, fscRII, fscRIII, and fscRIV. These regulators collectively ensure the timely and coordinated expression of the structural genes required for the synthesis of the candicidin molecule.[1] Deletion of fscRI, fscRII, or fscRIII has been shown to completely abolish the production of candicidin, highlighting their essential roles in the activation of the biosynthetic pathway.[1][2][3] In contrast, the deletion of fscRIV leads to a significant reduction, but not complete elimination, of candicidin production.[3]
The interplay between these four regulators is complex, involving both positive and negative feedback loops. FscRII and FscRIII are positioned at the top of the regulatory hierarchy. FscRIII positively regulates the expression of fscRII, while FscRII, in turn, negatively regulates fscRIII, forming a feedback mechanism to modulate their own expression. At a lower tier of the cascade, FscRI and FscRIV are interregulatory, with each positively influencing the other's transcription. FscRII positively regulates both fscRI and fscRIV. FscRIII also positively regulates fscRI but exerts a negative regulatory effect on fscRIV. This intricate network of interactions fine-tunes the expression of the entire candicidin biosynthetic gene cluster.
In addition to the cluster-situated regulators, the pleiotropic regulator AdpA has also been implicated in the regulation of candicidin biosynthesis, suggesting a link to the broader cellular metabolic state.
Quantitative Analysis of Gene Deletion on this compound Production and Gene Expression
The functional necessity of the fscR regulatory genes is underscored by the impact of their deletion on this compound production and the transcription of other genes within the cluster.
Table 1: Effect of Regulatory Gene Deletion on this compound Production
| Strain | Genotype | This compound Production (Relative to Wild-Type) | Reference |
| FR-008 | Wild-Type | 100% | [2][3] |
| ΔfscRI | Deletion of fscRI | Abolished | [3] |
| ΔfscRII | Deletion of fscRII | Abolished | [2] |
| ΔfscRIII | Deletion of fscRIII | Abolished | [4] |
| ΔfscRIV | Deletion of fscRIV | Reduced | [3] |
Table 2: Relative Fold Change in Gene Expression in Regulatory Mutants (RT-qPCR Data)
| Gene | Function | Fold Change in ΔfscRI | Fold Change in ΔfscRII | Fold Change in ΔfscRIII | Fold Change in ΔfscRIV | Reference |
| fscRI | Regulator | - | Data not available | Data not available | Decreased | [3] |
| fscRII | Regulator | Data not available | - | Data not available | Data not available | |
| fscRIII | Regulator | Data not available | Data not available | - | Data not available | |
| fscRIV | Regulator | Downregulated | Data not available | Data not available | - | [3] |
| fscA | PKS | Greatly downregulated | ~0.1 | Data not available | Downregulated | [3] |
| fscB | PKS | Greatly downregulated | ~0.1 | Data not available | Downregulated | [3] |
| fscC | PKS | Greatly downregulated | ~0.1 | Data not available | Downregulated | [3] |
| fscD | PKS | Greatly downregulated | ~0.1 | Data not available | Downregulated | [3] |
Note: Specific quantitative fold-change values from RT-qPCR for all mutant strains are not consistently available in the reviewed literature. The provided information is based on qualitative descriptions and estimations where precise numerical data is absent.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the this compound regulatory network. These protocols are presented as adaptable templates, as specific reagents and conditions may need to be optimized for individual laboratory settings.
Gene Knockout in Streptomyces sp. FR-008 via Homologous Recombination
This protocol outlines the generation of in-frame gene deletions of the fscR regulatory genes.
a. Construction of the Gene Replacement Plasmid:
-
Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the target gene (fscRI, fscRII, fscRIII, or fscRIV) from Streptomyces sp. FR-008 genomic DNA using high-fidelity PCR.
-
Clone the amplified upstream and downstream fragments into a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139) on either side of a selectable marker cassette (e.g., apramycin resistance).
-
Verify the integrity of the resulting plasmid by restriction digestion and Sanger sequencing.
b. Intergeneric Conjugation:
-
Introduce the gene replacement plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the recipient Streptomyces sp. FR-008 to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for conjugation.
-
After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).
c. Screening for Double-Crossover Mutants:
-
Isolate individual exconjugant colonies and screen for the desired double-crossover event by replica plating to identify clones that are sensitive to the vector's antibiotic resistance marker (if applicable).
-
Confirm the gene deletion in the desired mutants by PCR using primers flanking the target gene and by Southern blot analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantitative analysis of this compound production in culture extracts.
a. Sample Preparation:
-
Cultivate the wild-type and mutant Streptomyces sp. FR-008 strains under appropriate conditions for candicidin production.
-
Extract the culture broth with an equal volume of a suitable organic solvent (e.g., butanol or ethyl acetate).
-
Evaporate the organic solvent to dryness and resuspend the residue in a known volume of methanol.
-
Filter the extract through a 0.22 µm filter before HPLC analysis.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used. A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 380 nm, which corresponds to the characteristic absorbance spectrum of heptaene macrolides like candicidin.
-
Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to identify the genome-wide binding sites of the FscR regulatory proteins.
a. Cross-linking and Chromatin Shearing:
-
Grow Streptomyces sp. FR-008 cultures to the desired growth phase and cross-link protein-DNA complexes by adding formaldehyde directly to the culture.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
b. Immunoprecipitation:
-
Pre-clear the sheared chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific to the FscR protein of interest (FscRI, FscRII, FscRIII, or FscRIV). A mock IP with a non-specific IgG should be performed as a negative control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
c. DNA Purification and Sequencing:
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Treat with proteinase K to digest the proteins.
-
Purify the DNA using a standard DNA purification kit.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
d. Data Analysis:
-
Align the sequencing reads to the Streptomyces sp. FR-008 genome.
-
Use a peak-calling algorithm to identify regions of the genome that are significantly enriched in the FscR-IP sample compared to the control.
-
Perform motif analysis on the enriched regions to identify the consensus DNA binding sequence for the FscR protein.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the direct binding of a purified FscR protein to a specific DNA probe.
a. Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the putative FscR binding site identified from ChIP-seq or promoter analysis.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
b. Binding Reaction:
-
Incubate the labeled probe with purified FscR protein in a suitable binding buffer. The buffer should contain a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For competition assays, include an excess of unlabeled specific or non-specific competitor DNA in the reaction.
c. Electrophoresis and Detection:
-
Resolve the binding reactions on a native polyacrylamide gel.
-
Visualize the probe by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes. A "shift" in the mobility of the labeled probe in the presence of the FscR protein indicates a protein-DNA interaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key regulatory pathways and experimental workflows described in this guide.
Caption: Hierarchical regulatory cascade of this compound biosynthesis.
Caption: Workflow for generating gene knockouts in Streptomyces.
Caption: Experimental workflow for ChIP-seq analysis.
References
- 1. A Hierarchical Network of Four Regulatory Genes Controlling Production of the Polyene Antibiotic Candicidin in Streptomyces sp. Strain FR-008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Hierarchical Network of Four Regulatory Genes Controlling Production of the Polyene Antibiotic Candicidin in Streptomyces sp. Strain FR-008 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of the antibiotic FR-008/candicidin in Streptomyces sp. FR-008 is co-regulated by two regulators, FscRI and FscRIV, from different transcription factor families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Isolation and Characterization of the Candicidin Complex
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides a comprehensive overview of the foundational methodologies employed in the first isolation and subsequent characterization of the Candicidin complex, an important polyene macrolide antibiotic. It details the cultivation of the source organism, extraction and purification protocols, and the analytical techniques used to define its chemical and biological properties.
Introduction
Candicidin is a macrocyclic polyene antifungal complex first isolated in 1953 by Lechevalier and his colleagues from the fermentation broth of Streptomyces griseus[1][2]. It is a member of the heptaene macrolide group, characterized by a large lactone ring with seven conjugated double bonds in its structure[3][4]. The complex consists of several related components, primarily Candicidins A, B, C, and D, with Candicidin D being the major and most characterized analogue[1][2][3].
Clinically, Candicidin is recognized for its potent activity against various fungi, most notably Candida albicans, the primary causative agent of vulvovaginal candidiasis, for which it has been used as a topical treatment[1][5][6]. Its mechanism of action, like other polyene antifungals, involves binding to ergosterol, a critical sterol component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the leakage of essential intracellular ions and ultimately, cell death[4][7]. This guide will detail the seminal experimental procedures for its isolation and characterization.
Isolation of the Candicidin Complex
The initial isolation of Candicidin involves a multi-step process beginning with the fermentation of Streptomyces griseus followed by solvent extraction to obtain the crude antibiotic complex.
Experimental Protocol: Fermentation and Crude Extraction
This protocol is synthesized from early methods described for producing and harvesting the antibiotic[8].
-
Inoculum Preparation:
-
Prepare a primary inoculum by transferring spores of S. griseus (e.g., strain 3570) from agar slants into flasks containing a yeast-glucose medium (1% glucose, 0.5% peptone, 0.5% sodium chloride, 0.3% meat extract)[8].
-
Incubate the flasks on a shaker for 24 hours at 28°C[8].
-
Use this primary culture to inoculate a series of secondary flasks, which are incubated under the same conditions for another 24 hours to generate a robust secondary inoculum[8].
-
-
Production Fermentation:
-
Harvesting and Extraction:
-
After the incubation period, harvest the culture broth.
-
Perform an extraction using an organic solvent such as n-butanol. The broth is mixed thoroughly with butanol, and the layers are allowed to separate[8].
-
The butanol layer, containing the Candicidin complex, is collected. The aqueous layer, having no significant activity, is discarded[8].
-
Concentrate the butanol extract in vacuo to reduce the volume[8].
-
The concentrated extract is then freeze-dried to yield a solid, crude preparation of the Candicidin complex[8].
-
Purification and Component Separation
The crude Candicidin solid is a mixture of several analogues. Further purification is required to separate these components for individual characterization.
Experimental Protocol: Solvent-Based Fractionation
The following protocol describes a method for separating the crude complex into different fractions based on their solubility[8].
-
Acetone Extraction:
-
Extract the crude Candicidin powder (e.g., 1.9 grams) multiple times (e.g., four times with 25 mL each) with acetone[8].
-
Combine the acetone fractions. This fraction primarily contains the biologically inactive component, Candicidin C[8].
-
Isolate Fraction C by evaporating the acetone in vacuo and freeze-drying the residue[8].
-
-
Separation of Active Fractions:
-
The solid residue remaining after acetone extraction contains the active components, primarily Candicidins A and B (and D, which was characterized later).
-
Modern methods such as High-Performance Liquid Chromatography (HPLC) are now used for high-resolution separation and purification of all components (A, B, C, and D) from the crude mixture[2][3].
-
Characterization of the Candicidin Complex
Once isolated and purified, the Candicidin components are subjected to various analytical techniques to determine their physicochemical properties and biological activity.
Physicochemical Properties
The primary component, this compound, has been extensively characterized. Its properties, along with those of the overall complex, are summarized below.
Table 1: Physicochemical Properties of Candicidin
| Property | Value / Description | Reference(s) |
|---|---|---|
| Source Organism | Streptomyces griseus | [1][3][5] |
| Appearance | Yellow or brown powder | [6] |
| Major Component | This compound | [1][2][3] |
| Molecular Formula | C₅₉H₈₄N₂O₁₈ (for this compound) | [2][6][9] |
| Molecular Weight | 1109.3 g/mol (for this compound) | [3][6][9] |
| Solubility | Soluble in DMSO, DMF, methanol, ethanol. Poorly soluble in most organic solvents. Low water solubility (0.00714 mg/mL). |[1][2][5] |
Biological Activity and Antifungal Spectrum
Candicidin's primary value lies in its antifungal properties, which were initially quantified using bioassays.
Experimental Protocol: Antifungal Susceptibility Assay
The streak-dilution assay was an early method used to quantify the potency of Candicidin[8].
-
Media Preparation:
-
Prepare a peptone-glucose agar medium consisting of 1% glucose, 0.5% peptone, 0.5% NaCl, 0.3% meat extract, and 1.5% agar in water. Adjust the final pH to 7.2 after sterilization[8].
-
-
Inoculum Preparation:
-
Prepare an inoculum from an 18-hour old culture of Candida albicans grown on yeast-glucose agar[8].
-
-
Dilution and Plating:
-
Create a series of dilutions of the Candicidin sample in the molten agar medium.
-
Pour the agar into petri dishes and allow it to solidify.
-
Streak the surface of the agar with the C. albicans inoculum.
-
-
Incubation and Analysis:
-
Incubate the plates under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC). One "unit" of Candicidin was historically defined as the minimum amount of the antibiotic per milliliter of agar that completely inhibits the growth of C. albicans[8].
-
Table 2: Biological Activity Profile of Candicidin
| Property | Description | Reference(s) |
|---|---|---|
| Mechanism of Action | Binds irreversibly to ergosterol in the fungal cytoplasmic membrane, disrupting membrane integrity and causing cell death. | [4][5][7] |
| Primary Target | Candida albicans | [2][6] |
| Clinical Use | Topical treatment of vulvovaginal candidiasis. | [1][5] |
| Potency | ≥1800 units/mg (on a dry basis) |[6] |
Visualizations
Experimental Workflow Diagram
Mechanism of Action Diagram
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Candicidin | TargetMol [targetmol.com]
- 4. Candicidin | C59H84N2O18 | CID 10079874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. toku-e.com [toku-e.com]
- 7. The polyene antifungal candicidin is selectively packaged into membrane vesicles in Streptomyces S4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2992162A - Candicidin and process of preparation - Google Patents [patents.google.com]
- 9. This compound | C59H84N2O18 | CID 154731607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solubilization of Candicidin D in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candicidin D is a polyene macrolide antibiotic known for its potent antifungal activity, primarily against Candida species. Its mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to the disruption of membrane integrity and ultimately cell death[1]. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for in vitro research and drug development applications. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose, offering good solubility and miscibility with aqueous culture media at low concentrations.
These application notes provide a detailed protocol for the solubilization of this compound in DMSO, along with guidelines for handling, storage, and use in experimental settings.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and use of this compound solutions.
| Parameter | Value/Range | Notes |
| Molecular Weight | ~1109.3 g/mol | Varies slightly between batches due to hydration. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Solubility in DMSO | Soluble | The exact maximum solubility is not widely reported and should be determined empirically. Start with concentrations up to 10 mg/mL. |
| Stock Solution Concentration | 1 - 10 mg/mL | A 1000x to 10,000x stock concentrate is recommended for cell-based assays. |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in experiments. |
| Storage of Stock Solution | -20°C | For long-term storage (months to years). |
| Short-term Storage of Stock Solution | 2-8°C | For short-term storage (days to weeks). |
| Appearance of Solution | Clear, pale yellow solution | Visually inspect for any precipitation before use. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder to achieve the desired concentration. For a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound.
-
Dissolution: Tightly cap the tube and vortex at room temperature until the this compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage. For immediate or short-term use, the stock solution can be stored at 2-8°C for a few days. Protect the solution from light.
Protocol for Diluting this compound Stock Solution for Cell Culture Applications
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a wide range of concentrations is being tested, perform serial dilutions of the DMSO stock solution in pure DMSO. This ensures that the final concentration of DMSO in the assay medium remains constant across all experimental conditions.
-
Dilution in Culture Medium: Directly add a small volume of the this compound stock solution (or a serial dilution) to the pre-warmed cell culture medium to achieve the final desired experimental concentration. It is crucial to add the DMSO stock to the aqueous medium while vortexing or mixing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to the cell culture medium as was used for the highest concentration of the test compound.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.
Signaling Pathway: Mechanism of Action of this compound
Caption: The mechanism of action of this compound, highlighting its interaction with the fungal cell membrane.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Candicidin D
Introduction
Candicidin D is a polyene macrolide antibiotic produced by the bacterium Streptomyces griseus[1][2]. As an antifungal agent, it exhibits potent activity, particularly against Candida albicans[1][2]. The primary mechanism of action for this compound, like other polyene antifungals, involves binding to ergosterol, a critical sterol component of the fungal cell membrane[1][2]. This binding disrupts the integrity of the membrane, leading to the leakage of essential intracellular components and ultimately, cell death[2][3]. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the effectiveness of an antifungal agent against a specific fungus[4]. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[4][5]. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][6].
Mechanism of Action: this compound
This compound targets the fungal cell membrane. The process begins with the antibiotic crossing the cell wall and then binding irreversibly to ergosterol within the fungal cytoplasmic membrane. This interaction creates pores or channels in the membrane, disrupting its osmotic integrity. The resulting leakage of vital cytoplasmic contents, such as potassium ions, leads to the death of the fungal cell[2][3].
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents[4][7]. The following protocol is adapted from CLSI and EUCAST guidelines for yeast susceptibility testing.
Experimental Workflow
The workflow involves preparing serial dilutions of this compound, standardizing the fungal inoculum, inoculating a microplate, incubating, and finally reading the results to determine the MIC.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates[8]
-
Fungal isolate (e.g., Candida albicans ATCC 90028 as a quality control strain)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Sterile pipettes and tips
-
Incubator set to 35°C
Procedure
1. Preparation of this compound Stock Solution and Dilutions a. Prepare a stock solution of this compound by dissolving it in a minimal amount of DMSO. Further dilute to the desired concentration in RPMI 1640 medium. The final concentration of DMSO should not exceed 1% as it can affect fungal growth. b. Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes[8]. The concentration range should typically span from a high (e.g., 64 µg/mL) to a low (e.g., 0.06 µg/mL) concentration. c. Dispense 100 µL of each twofold drug concentration into the appropriate wells of a 96-well test plate[8].
2. Fungal Isolate and Inoculum Preparation a. Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Collect several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at a wavelength of 530 nm. d. Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL[7].
3. Microplate Inoculation a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound, bringing the final volume in each well to 200 µL[8]. b. Include control wells in each plate:
- Growth Control: 100 µL of inoculum plus 100 µL of drug-free RPMI medium[8].
- Sterility Control: 200 µL of sterile RPMI medium alone[8].
4. Incubation a. Cover the microplate and incubate at 35°C for 24 to 48 hours[6][8]. Incubation should be in a moist chamber to prevent evaporation.
5. Endpoint Determination and MIC Reading a. After incubation, examine the plate. The growth control should show distinct turbidity. The sterility control should remain clear. b. The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth[4]. For polyenes like Amphotericin B, which are mechanistically similar to this compound, the CLSI defines the MIC endpoint as 100% growth inhibition (the first clear well)[4]. EUCAST defines it as ≥90% decrease in growth[4]. c. Results can be read visually using a reading mirror or with a microplate reader (spectrophotometer) at a wavelength of around 530 nm or 600 nm[4][5].
Data Presentation and Interpretation
MIC data should be recorded systematically. Below is a template for recording results from a broth microdilution assay.
Table 1: Example MIC Data for this compound
| Fungal Isolate | This compound Concentration (µg/mL) | MIC (µg/mL) |
| 16 | 8 | |
| Candida albicans ATCC 90028 | - | - |
| Clinical Isolate 1 | - | - |
| Clinical Isolate 2 | - | + |
-
Key: ++ (Turbid growth), + (Reduced growth/trailing), - (No visible growth/clear)
Interpretation of MIC Values
The obtained MIC value represents the in vitro potency of the antifungal agent against the tested organism. While specific clinical breakpoints have not been established for this compound, the MIC values can be used for:
-
Comparing Potency: Evaluating the relative activity of this compound against different fungal species or strains.
-
Screening: Identifying isolates with reduced susceptibility that may warrant further investigation.
-
Drug Development: Providing essential data for the preclinical assessment of a new antifungal compound.
For many established antifungal drugs, CLSI and EUCAST provide species-specific epidemiological cutoff values (ECVs) and clinical breakpoints (CBPs)[6][9][10]. ECVs distinguish wild-type (WT) isolates from those with potential resistance mechanisms, while CBPs categorize isolates as susceptible (S), susceptible-dose dependent (SDD), or resistant (R) to inform clinical treatment decisions[4][11]. Such interpretive criteria are currently not available for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Candicidin | C59H84N2O18 | CID 10079874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mode of Action of the Polyene Antibiotic Candicidin: Binding Factors in the Wall of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 10. EUCAST: Fungi (AFST) [eucast.org]
- 11. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Candicidin D for Candida albicans Growth Inhibition Assays
Introduction
Candicidin D is a polyene macrolide antibiotic produced by Streptomyces griseus.[1][2] It is a potent antifungal agent, particularly effective against Candida albicans, a common opportunistic fungal pathogen in humans.[1][2] Its primary mechanism of action involves interaction with sterols, primarily ergosterol, within the fungal cell membrane.[1][2] This interaction disrupts membrane integrity, leading to the leakage of essential intracellular ions and ultimately causing cell death.[1][3][4] This application note provides detailed protocols for determining the antifungal activity of this compound against C. albicans using the standardized broth microdilution method and summarizes its in vitro efficacy.
Mechanism of Action
The antifungal effect of this compound is initiated by its binding to ergosterol, the principal sterol in the fungal cytoplasmic membrane.[1][2] This binding is irreversible and leads to the formation of pores or channels in the membrane.[1] The disruption of the membrane's structural integrity results in increased permeability and a rapid efflux of critical intracellular components, such as potassium (K+) ions.[3][4] This loss of ionic homeostasis is a key event that leads to the cessation of metabolic activity and fungal cell death. Factors within the C. albicans cell wall can also bind to Candicidin, and this binding capacity must be saturated before the antibiotic can exert its lethal effect on the cell membrane.[1][4]
Caption: Mechanism of action of this compound against Candida albicans.
Quantitative Data: In Vitro Efficacy
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of Candida albicans. The MIC value represents the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Compound | Organism | Medium | MIC Range (µg/mL) | Citation |
| This compound | Candida albicans | RPMI-1640 | 0.25 - 1 | [5] |
Experimental Protocol: Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for antifungal susceptibility testing of yeasts.[6][7]
1. Materials and Reagents
-
Candida albicans strain (e.g., ATCC 10231)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sabouraud Dextrose Agar (SDA) or Broth (SDB)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Multichannel pipette
2. Inoculum Preparation
-
Streak C. albicans on an SDA plate and incubate at 35°C for 24-48 hours to obtain isolated colonies.
-
Inoculate a single colony into SDB and incubate overnight at 30°C with agitation.[6]
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium.
-
Adjust the yeast suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL.[8]
3. Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 100 µL of RPMI-1640 to all wells except the first column.
-
Add 200 µL of the this compound working solution (at 2x the highest desired final concentration) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will leave 100 µL in each well with serially diluted this compound.
-
Include control wells:
-
Growth Control: 100 µL of RPMI-1640 without the drug.
-
Sterility Control: 200 µL of RPMI-1640 without cells or drug.
-
4. Inoculation and Incubation
-
Add 100 µL of the standardized C. albicans inoculum (prepared in Step 2) to each well (except the sterility control). This brings the final volume in each well to 200 µL and dilutes the drug concentration to its final 1x value.[8]
-
Seal the plate and incubate at 35°C for 24-48 hours.[6]
5. Determination of Minimum Inhibitory Concentration (MIC)
-
After incubation, read the plate visually.
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., a reduction of ≥50% turbidity) compared to the drug-free growth control well.[9]
Caption: Workflow for the C. albicans growth inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Candicidin | C59H84N2O18 | CID 10079874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mode of Action of the Polyene Antibiotic Candicidin: Binding Factors in the Wall of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of the polyene antibiotic candicidin: binding factors in the wall of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Candicidin D stock solution preparation and storage
Application Notes and Protocols for Candicidin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the major and most active component of the candicidin complex, a group of polyene macrolide antifungal antibiotics produced by the bacterium Streptomyces griseus[1][]. As a heptaene macrolide, its primary mechanism of action involves binding to ergosterol, a key sterol in the fungal cell membrane. This binding disrupts membrane integrity, leading to the leakage of essential cellular contents and ultimately, fungal cell death[1][3]. Its potent activity, particularly against Candida albicans, makes it a valuable compound for research and clinical applications in treating fungal infections like vulvovaginal candidiasis[][3][4].
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and preserving the compound's antifungal efficacy. This document provides detailed protocols and data to guide researchers in these procedures.
Physicochemical Properties and Storage Recommendations
Quantitative data regarding the properties and storage of this compound are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅₉H₈₄N₂O₁₈ | [5] |
| Molecular Weight | 1109.3 g/mol | [4][5] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO, DMF, ethanol, methanol | [][6] |
| Light Sensitivity | Sensitive to UV light (e.g., 365 nm), which induces isomerization | [7] |
Table 2: Recommended Storage Conditions
| Form | Condition | Duration | Source(s) |
| Solid Powder | Dry, dark at 0 - 4°C | Short-term (days to weeks) | [6] |
| Dry, dark at -20°C | Long-term (months to years) | [6] | |
| Stock Solution | Protect from light at 0 - 4°C | Short-term (days to weeks) | [6] |
| Protect from light at -20°C | Long-term (months) | [6] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions in experimental assays.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) and transfer it into the tube.
-
Solvent Addition: Based on the desired concentration (e.g., 10 mg/mL), calculate the required volume of DMSO. For 10 mg of powder, 1 mL of DMSO is needed. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Labeling and Storage: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mg/mL in DMSO), preparation date, and your initials. For long-term storage, place the aliquots at -20°C, protected from light[6]. For short-term use, store at 4°C[6].
Visualized Workflows and Mechanisms
dot
References
Application Notes and Protocols for the Investigation of Candicidin D in Fungal Biofilm Studies
Introduction
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies.[1][2][3] These complex, sessile communities of fungal cells, encased in a self-produced extracellular matrix, exhibit a distinct phenotype from their planktonic counterparts, contributing to persistent and difficult-to-treat infections.[1][2][3][4][5] The development of novel therapeutic strategies targeting fungal biofilms is therefore a critical area of research.
Candicidin D, a polyene macrolide antibiotic, is known for its antifungal activity. However, its specific application and efficacy in the context of fungal biofilms are not extensively documented in publicly available literature. These application notes provide a comprehensive framework and detailed protocols for researchers and drug development professionals to investigate the potential of this compound as an anti-biofilm agent. The methodologies outlined below are based on established protocols for studying antifungal effects on fungal biofilms, particularly those of Candida species, the most common causative agents of biofilm-associated fungal infections.[2][3]
Quantitative Data Summary
Effective evaluation of an anti-biofilm agent requires robust quantitative analysis. The following tables are provided as templates for summarizing key data points from experiments investigating the effect of this compound on fungal biofilms.
Table 1: Planktonic vs. Sessile Minimum Inhibitory Concentrations (MICs) of this compound
| Fungal Strain | Planktonic MIC₅₀ (µg/mL) | Sessile MIC₅₀ (SMIC₅₀) (µg/mL) | Fold Increase in Resistance |
| Candida albicans ATCC 90028 | [Insert Data] | [Insert Data] | [Calculate] |
| Candida glabrata ATCC 2001 | [Insert Data] | [Insert Data] | [Calculate] |
| Candida parapsilosis ATCC 22019 | [Insert Data] | [Insert Data] | [Calculate] |
| Clinical Isolate 1 | [Insert Data] | [Insert Data] | [Calculate] |
| Clinical Isolate 2 | [Insert Data] | [Insert Data] | [Calculate] |
MIC₅₀: Concentration at which 50% of planktonic cell growth is inhibited. SMIC₅₀: Concentration at which 50% of biofilm metabolic activity is inhibited.
Table 2: Effect of this compound on Biofilm Biomass and Metabolic Activity
| Fungal Strain | This compound Conc. (µg/mL) | % Reduction in Biomass (Crystal Violet Assay) | % Reduction in Metabolic Activity (XTT Assay) |
| C. albicans ATCC 90028 | [Concentration 1] | [Insert Data] | [Insert Data] |
| [Concentration 2] | [Insert Data] | [Insert Data] | |
| C. glabrata ATCC 2001 | [Concentration 1] | [Insert Data] | [Insert Data] |
| [Concentration 2] | [Insert Data] | [Insert Data] |
Table 3: Efficacy of this compound in Eradicating Pre-formed Biofilms
| Fungal Strain | This compound Conc. (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC₈₀) (µg/mL) |
| C. albicans ATCC 90028 | [Concentration 1] | [Insert Data] |
| [Concentration 2] | [Insert Data] | |
| C. glabrata ATCC 2001 | [Concentration 1] | [Insert Data] |
| [Concentration 2] | [Insert Data] |
MBEC₈₀: Concentration at which 80% of a pre-formed biofilm is eradicated.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols are adapted from standard methods for in vitro fungal biofilm research.[6][7][8][9]
Protocol 1: Fungal Biofilm Formation in 96-Well Plates
This protocol describes the formation of Candida biofilms in a microtiter plate format, suitable for high-throughput screening.
Materials:
-
Candida species (e.g., C. albicans, C. glabrata)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculate a single colony of the desired Candida strain into 10 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀).
-
Dispense 100 µL of the standardized cell suspension into the wells of a 96-well plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
After the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 medium to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.
Protocol 2: Biofilm Susceptibility Testing - Sessile MIC (SMIC) Determination
This protocol determines the concentration of this compound required to inhibit biofilm formation.
Materials:
-
Pre-formed biofilms (from Protocol 1)
-
This compound stock solution
-
RPMI-1640 medium
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium in a separate 96-well plate.
-
After the initial 90-minute adhesion step and washing (steps 5 and 6 of Protocol 1), add 200 µL of the various concentrations of this compound to the wells containing the adherent cells. Include drug-free wells as controls.
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, wash the wells twice with PBS to remove the drug and any non-adherent cells.
-
To quantify biofilm metabolic activity, prepare the XTT-menadione solution.
-
Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The SMIC₅₀ is determined as the lowest concentration of this compound that results in a 50% reduction in metabolic activity compared to the drug-free control.[8]
Protocol 3: Biofilm Biomass Quantification using Crystal Violet Staining
This protocol quantifies the total biofilm biomass.
Materials:
-
Biofilms treated with this compound (from Protocol 2)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Microplate reader
Procedure:
-
Following treatment with this compound and washing (steps 3 and 4 of Protocol 2), allow the plates to air dry.
-
Add 110 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]
-
Wash the wells four times with sterile water to remove excess stain.[7]
-
Add 200 µL of 95% ethanol to each well to destain the biofilm.[7]
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 100 µL of the destaining solution to a new 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biomass reduction relative to the untreated control.
Potential Signaling Pathways and Mechanisms of Action
The following diagrams illustrate key signaling pathways involved in fungal biofilm formation and drug resistance. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.
References
- 1. Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity against Candida biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
- 5. Biofilm Formation by the Fungal Pathogen Candida albicans: Development, Architecture, and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 7. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis and Purification of Candicidin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candicidin is a complex of polyene macrolide antifungal antibiotics produced by various Streptomyces species, with Streptomyces griseus being a notable source.[1] The primary and most potent component of this complex is Candicidin D.[2] Like other polyene antifungals, this compound exhibits its activity by binding to ergosterol in fungal cell membranes, leading to the formation of transmembrane channels that cause ion leakage and subsequent cell death.[1][2] Its significant antifungal properties, particularly against Candida albicans, make it a compound of interest in drug development.[1]
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of this compound from crude fermentation extracts.[3] This document provides detailed application notes and protocols for both analytical and preparative HPLC methods for the isolation and quantification of this compound.
Physicochemical Properties and Detection
This compound is a large macrolide molecule, and its structure contains a heptaene chromophore, which is responsible for its characteristic UV-Visible absorption spectrum. This property is leveraged for its detection in HPLC analysis. The UV spectrum of this compound exhibits distinct absorption maxima, typically around 364 nm, 384 nm, and 408 nm.[4] For quantitative analysis, monitoring at one of these wavelengths, often 380 nm or 408 nm, provides excellent sensitivity and specificity.[4][5]
Experimental Protocols
Sample Preparation from Streptomyces Culture
A general protocol for extracting this compound from Streptomyces fermentation broth for subsequent HPLC analysis is as follows:
-
Fermentation Broth Centrifugation: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The majority of Candicidin, being a lipophilic molecule, is often associated with the mycelial cake.
-
Extraction: Extract the mycelial cake with an organic solvent such as methanol or acetone. This can be done by suspending the mycelium in the solvent and stirring for several hours.
-
Filtration and Concentration: Filter the mixture to remove the mycelial debris. The resulting solvent extract is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Reconstitution: Dissolve the crude extract in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a small volume of the initial mobile phase, prior to HPLC injection. Ensure the sample is fully dissolved and filter through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
Analytical HPLC Method for this compound Analysis
This method is suitable for the identification and quantification of this compound in crude extracts or purified fractions.
Table 1: Analytical HPLC Parameters for this compound
| Parameter | Condition |
| Column | Reverse-Phase C18 (RP-18), e.g., YMC-Pack ODS (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | Water with 0.1% Acetic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid[4] |
| Gradient Program | 100% A for 3 min, then a linear gradient to 100% B over 27 min, hold at 100% B for 10 min[4] |
| Flow Rate | 0.25 mL/min[4] |
| Detection Wavelength | 408 nm (with monitoring at 364 nm and 384 nm for peak identification)[4] |
| Injection Volume | 10 µL[5] |
| Column Temperature | Ambient |
| Expected Retention Time | Approximately 25.4 min for this compound[4] |
Semi-Preparative HPLC Method for this compound Purification
This method is designed for the isolation of this compound from crude extracts for further studies.
Table 2: Semi-Preparative HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | Reverse-Phase C18 (RP-18), e.g., Grom-Sil ODS 5 ST (250 x 10 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.1% Acetic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid[4] |
| Gradient Program | 100% A for 3 min, then a linear gradient to 100% B over 27 min, hold at 100% B for 10 min[4] |
| Flow Rate | 3 mL/min[4] |
| Detection Wavelength | 408 nm (with monitoring at 364 nm and 384 nm)[4] |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Fraction Collection | Time-based or peak-based collection of the eluent corresponding to the this compound peak (around 20 min)[4] |
Method Validation and Quantification
For quantitative analysis, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by injecting a series of known concentrations of a purified this compound standard. The peak area response should be linear over the desired concentration range.
-
Accuracy: The accuracy of the method can be determined by spiking a blank matrix with a known amount of this compound standard at different concentration levels and calculating the percent recovery.
-
Precision: Method precision (repeatability and intermediate precision) is assessed by analyzing multiple preparations of a homogenous sample and is expressed as the relative standard deviation (RSD).
-
Specificity: The ability of the method to resolve this compound from other components in the sample matrix and potential degradation products should be demonstrated. This can be confirmed using a photodiode array (PDA) detector to check for peak purity.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.
Visualized Workflows
Caption: Workflow for this compound extraction, purification, and analysis.
Caption: Decision tree for selecting the appropriate HPLC method.
References
- 1. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candicidin-producing Streptomyces support leaf-cutting ants to protect their fungus garden against the pathogenic fungus Escovopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candicidin Isomer Production Is Essential for Biocontrol of Cucumber Rhizoctonia Rot by Streptomyces albidoflavus W68 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Techniques for Isolating Candicidin D from Culture Broth
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed methodologies for the isolation and purification of Candicidin D, a potent polyene macrolide antifungal agent, from bacterial culture broths, primarily from Streptomyces species.
Introduction
Candicidin is a complex of aromatic heptaene macrolide antibiotics produced by various Streptomyces species, most notably Streptomyces griseus[1][2][3]. This complex exhibits strong inhibitory activity against fungi, particularly yeast forms, by interacting with ergosterol in the fungal cell membrane, leading to cell death[3][4]. This compound is a major, well-characterized component of this complex[3]. The effective isolation of this compound from the fermentation broth is a critical step in its research and development. This process, known as downstream processing, involves several stages, including separation of the microbial biomass, extraction of the crude antibiotic, and subsequent purification to achieve the desired level of purity.
Overview of Isolation and Purification
The overall process for obtaining pure this compound can be divided into four main stages:
-
Fermentation and Broth Harvesting: Cultivation of a Candicidin-producing Streptomyces strain under optimal conditions.
-
Clarification: Separation of the microbial cells (mycelium) from the liquid culture broth.
-
Extraction: Transfer of the crude Candicidin complex from the aqueous broth or mycelium into an organic solvent.
-
Purification: Separation of this compound from other isomers and impurities, typically using chromatographic techniques.
-
Final Product Recovery: Concentration and drying of the purified compound.
Experimental Protocols
Protocol 1: Solvent Extraction of Candicidin from Culture Filtrate
This protocol is adapted from established methods for extracting crude Candicidin from the liquid portion of the culture after mycelium removal[1][5].
3.1. Materials and Equipment
-
Fermentation broth containing Candicidin
-
n-Butanol
-
Filtration apparatus (e.g., cheesecloth, vacuum filtration system)
-
Separatory funnel
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
3.2. Procedure
-
Broth Clarification: Separate the mycelium from the culture broth by filtration. The filtrate is the starting material for this protocol.
-
Solvent Extraction: Transfer the clarified broth to a large separatory funnel. Add n-butanol at a ratio of 1:6 (butanol:broth volume)[1].
-
Mixing and Separation: Shake the mixture vigorously for several minutes to ensure thorough mixing. Allow the layers to separate. The upper, organic layer (butanol) will contain the Candicidin.
-
Collection: Carefully drain and discard the lower, aqueous layer, which should have no significant antifungal activity[1].
-
Repeated Extraction: Repeat the extraction process (steps 2-4) on the aqueous layer two more times with fresh n-butanol to maximize recovery[1].
-
Pooling and Concentration: Combine all the n-butanol extracts. Concentrate the pooled extract in vacuo using a rotary evaporator to remove the butanol.
-
Drying: Freeze-dry the resulting concentrated solid to obtain the crude Candicidin preparation[1].
Protocol 2: Chromatographic Purification of Crude Candicidin
This protocol describes a general approach to purify this compound from a crude extract using column chromatography[5][6].
3.1. Materials and Equipment
-
Crude Candicidin extract
-
Silica gel (for column chromatography)
-
Reversed-phase C18 (RP-18) silica gel
-
Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) system
-
Solvents: n-butanol, methanol (MeOH), acetonitrile (MeCN), water (H₂O), acetic acid (AcOH)
-
Fraction collector
-
UV-Vis Spectrophotometer or Diode Array Detector (DAD)
3.2. Procedure
-
Initial Purification (Silica Gel): a. Prepare a silica gel column equilibrated with a non-polar solvent. b. Dissolve the crude Candicidin extract in a minimal amount of an appropriate solvent and load it onto the column. c. Elute the column with a gradient of increasing solvent polarity (e.g., a gradient of methanol in a less polar solvent). d. Collect fractions and monitor for antifungal activity using an agar diffusion bioassay against a susceptible yeast like Candida albicans[5].
-
Secondary Purification (RP-18 MPLC/HPLC): a. Pool the active fractions from the silica gel chromatography and concentrate them. b. Subject the concentrated, semi-purified material to RP-18 MPLC or preparative HPLC[5]. c. Use a suitable mobile phase system. A common system is a gradient of acetonitrile in water, both containing 0.1% acetic acid[7]. d. An example HPLC gradient: Start with 100% Solvent A (water + 0.1% AcOH), ramp to 100% Solvent B (MeCN + 0.1% AcOH) over approximately 27 minutes, and hold for 10 minutes[7]. e. Monitor the elution profile at characteristic wavelengths for this compound (UV maxima at 364, 384, and 408 nm)[5][7]. f. Collect the peak corresponding to this compound.
-
Purity Analysis and Final Recovery: a. Analyze the purity of the collected fraction using analytical HPLC and mass spectrometry. The expected mass for this compound [M+H]⁺ is approximately 1109.58[5][7]. b. Pool the pure fractions, concentrate using a rotary evaporator, and freeze-dry to obtain pure this compound powder.
Data Presentation
The efficiency of isolation and purification can be quantified at various stages. The table below summarizes key performance metrics reported in the literature.
| Parameter | Method/Stage | Reported Value | Source |
| Initial Broth Potency | Fermentation | 900 - 5,000 units/mL | [1] |
| Crude Product Strength | n-Butanol Extraction | 900 units/mg | [1] |
| Improved Crude Strength | n-Butanol Extraction + Petroleum Ether Wash | ~3,000 units/mg | [1] |
| Overall Yield | Standard n-Butanol Extraction | 20 - 40% | [1] |
| Improved Overall Yield | Improved n-Butanol Extraction | 40 - 60% | [1] |
| Adsorption Efficiency | Anion-Exchange Chromatography (DE-52) | 99% | [8] |
| Elution Recovery | Anion-Exchange Chromatography (DE-52) | 56% | [8] |
Visualized Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow for isolation and the biosynthetic pathway for this compound production.
Caption: General workflow for the isolation and purification of this compound.
Caption: Simplified biosynthetic pathway of this compound in S. griseus.
References
- 1. US2992162A - Candicidin and process of preparation - Google Patents [patents.google.com]
- 2. Candicidin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candicidin Isomer Production Is Essential for Biocontrol of Cucumber Rhizoctonia Rot by Streptomyces albidoflavus W68 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Candicidin-producing Streptomyces support leaf-cutting ants to protect their fungus garden against the pathogenic fungus Escovopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JSM Central || Article Info [jsmcentral.org]
- 7. repository.si.edu [repository.si.edu]
- 8. Recovery of actinorhodin from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor solubility of Candicidin D in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the poor solubility of Candicidin D in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyene macrolide antibiotic known for its potent antifungal activity, particularly against Candida species.[1][2] Like other polyene antibiotics, it has very low aqueous solubility, which can pose significant challenges for researchers conducting in vitro and in vivo experiments, leading to issues with stock solution preparation, drug precipitation in media, and inaccurate dosing.
Q2: What are the recommended primary solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) and ethanol are commonly recommended as primary solvents for preparing stock solutions of this compound.[1] It is also reported to be soluble in other solvents such as methanol, butanol, glycerol, and benzyl alcohol.[3]
Q3: What is the maximum recommended concentration of DMSO in my final culture medium?
For most cell cultures, the final concentration of DMSO should be kept low, typically below 1%, to avoid solvent-induced toxicity. Some studies suggest that for in vivo studies with normal mice, the DMSO concentration can be up to 10%, while for more sensitive models like nude mice, it should be kept below 2%.[4] It is always recommended to perform a solvent-only control to assess its effect on your specific experimental system.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming can be attempted to aid dissolution, but prolonged exposure to high temperatures should be avoided as it may degrade the compound. It is advisable to monitor the solution for any signs of degradation, such as a color change.
Q5: How should I store my this compound stock solution?
This compound stock solutions should be stored at -20°C for long-term storage (months) and at 4°C for short-term storage (days to weeks).[5] Concentrated stock solutions are generally more stable than dilute solutions.[3] To prevent degradation from light exposure, it is recommended to store solutions in amber vials or tubes wrapped in aluminum foil.
Troubleshooting Poor Solubility
Issue: Precipitate forms when I add my this compound stock solution to the aqueous media.
This is a common issue when a drug dissolved in an organic solvent is introduced into an aqueous environment. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your media.
-
Optimize the Co-solvent Concentration: While keeping the final DMSO or ethanol concentration as low as possible, you might need to slightly increase it to maintain solubility. A final co-solvent concentration of up to 2% may be acceptable for some cell lines, but this must be validated.[6]
-
Use a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) can aid in the solubilization of hydrophobic compounds by forming micelles.[3][4]
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[7][8][9]
Issue: I am unable to dissolve this compound powder in my chosen solvent.
If you are having difficulty dissolving the initial powder, consider the following:
-
Sonication: Use a bath sonicator to provide mechanical energy to break up powder aggregates and enhance dissolution.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Solvent Choice: If you are using a solvent other than DMSO or ethanol, ensure it is of high purity and suitable for your application.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 4.9 mg/mL | A common solvent for creating high-concentration stock solutions.[1] |
| Ethanol | 12.5 mg/mL | Another suitable solvent for stock solution preparation.[1] |
| Water | 13.47 g/L (13.47 mg/mL) | Caution: This value appears anomalously high and may refer to a specific salt or formulation. This compound is generally considered to have very low aqueous solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the powder is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Media
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Pre-warming Media: Warm your target cell culture or experimental medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration. This gradual addition helps to prevent immediate precipitation.
-
Final Mixing: Gently mix the final solution by inverting the tube or bottle several times. Avoid vigorous vortexing which can cause the drug to come out of solution.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation before use.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for poor this compound solubility.
References
- 1. Candicidin | 1403-17-4 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solubilization Behavior of Polyene Antibiotics in Nanomicellar System: Insights from Molecular Dynamics Simulation of the Amphotericin B and Nystatin Interactions with Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization Behavior of Polyene Antibiotics in Nanomicellar System: Insights from Molecular Dynamics Simulation of the Amphotericin B and Nystatin Interactions with Polysorbate 80 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. [PDF] Solubilization Behavior of Polyene Antibiotics in Nanomicellar System: Insights from Molecular Dynamics Simulation of the Amphotericin B and Nystatin Interactions with Polysorbate 80 | Semantic Scholar [semanticscholar.org]
- 7. A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gallic acid/hydroxypropyl-β-cyclodextrin complex: Improving solubility for application on in vitro/ in vivo Candida albicans biofilms | PLOS One [journals.plos.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Overcoming Candicidin D Resistance in Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Candicidin D and resistant fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a polyene macrolide antibiotic. Its primary mechanism of action involves binding to ergosterol, a major sterol component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores and subsequent leakage of essential intracellular components, ultimately resulting in fungal cell death.
Q2: What are the primary mechanisms of resistance to this compound in fungal strains?
Resistance to polyene antibiotics like this compound is most commonly associated with alterations in the fungal cell membrane's sterol composition. The primary mechanisms include:
-
Mutations in the Ergosterol Biosynthesis Pathway: Changes in the expression or function of genes involved in the ergosterol biosynthesis pathway, particularly the ERG genes, are a major cause of resistance.[1][2][3] Mutations in genes such as ERG3, ERG6, and ERG11 can lead to a decrease in the ergosterol content of the cell membrane or the production of altered sterols that have a lower binding affinity for this compound.[1][4]
-
Upregulation of Efflux Pumps: While less common for polyenes compared to azoles, the overexpression of efflux pumps can contribute to reduced intracellular concentrations of the drug.[5]
-
Biofilm Formation: Fungal biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix, which can limit drug penetration.[6]
Q3: My fungal strain shows unexpected resistance to this compound. What are the initial troubleshooting steps?
If you observe unexpected resistance, consider the following:
-
Verify the Potency of this compound: Ensure that your stock of this compound is not degraded. Prepare a fresh solution and repeat the experiment.
-
Confirm the Identity and Purity of the Fungal Strain: Misidentification or contamination of your fungal culture could lead to misleading results. Verify the species of your strain using standard microbiological or molecular techniques.
-
Standardize Your Antifungal Susceptibility Testing (AST) Protocol: Inconsistencies in inoculum preparation, incubation time, or reading of endpoints can significantly impact results. Ensure you are following a standardized protocol such as the one provided by the Clinical and Laboratory Standards Institute (CLSI).[7]
-
Check for Biofilm Formation: If your experimental setup allows for it, visually inspect for biofilm formation, which can contribute to increased resistance.
Q4: Can combination therapy be used to overcome this compound resistance?
Yes, combination therapy is a promising strategy to overcome antifungal resistance.[8][9][10] Combining this compound with an antifungal agent that has a different mechanism of action can create a synergistic or additive effect. For example, combining a polyene with an echinocandin (which targets the fungal cell wall) or an azole (which inhibits a different step in the ergosterol biosynthesis pathway) could be effective.[3][8][11][12][13] In vitro studies are essential to determine the optimal combination and concentrations for your specific fungal strain.
Troubleshooting Guides
Troubleshooting Antifungal Susceptibility Testing (AST)
| Problem | Possible Cause | Recommended Solution |
| Inconsistent MIC values between experiments | Inoculum size variability | Standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent cell density. |
| Improper serial dilutions of this compound | Prepare fresh serial dilutions for each experiment and use calibrated pipettes. | |
| Subjective reading of endpoints | For broth microdilution, use a standardized reading method (e.g., 50% or 90% growth inhibition compared to the control) and have a second person confirm the readings.[14][15] | |
| No growth in control wells | Inoculum is not viable | Use a fresh, actively growing culture for inoculum preparation. |
| Incorrect growth medium or incubation conditions | Verify that the medium and incubation temperature are optimal for the growth of your fungal strain. | |
| "Skipped" wells (growth in higher concentration wells but not in lower ones) | Contamination of the microtiter plate or drug solution | Use aseptic techniques throughout the procedure. Prepare fresh drug dilutions. |
| Drug precipitation at higher concentrations | Check the solubility of this compound in your test medium. Consider using a different solvent or a lower starting concentration if precipitation is observed. |
Troubleshooting Molecular Analysis of ERG Genes
| Problem | Possible Cause | Recommended Solution |
| No PCR product or weak amplification | Poor quality or low concentration of fungal DNA | Use a DNA extraction kit specifically designed for fungi to obtain high-quality DNA. Quantify the DNA before PCR. |
| PCR inhibitors in the DNA sample | Include a purification step in your DNA extraction protocol to remove potential inhibitors. | |
| Incorrect primer design or annealing temperature | Verify that your primers are specific to the target ERG gene in your fungal species. Optimize the annealing temperature using a gradient PCR. | |
| Non-specific PCR products (multiple bands on gel) | Primer dimers or non-specific primer binding | Increase the annealing temperature or redesign the primers. |
| Contamination with other fungal DNA | Use filter tips and perform PCR setup in a clean environment. | |
| Poor quality sequencing results | Low concentration or purity of the PCR product | Purify the PCR product before sending it for sequencing. |
| Presence of multiple PCR products | Gel-purify the band of the correct size before sequencing. |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound (Adapted from CLSI M27)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolate grown on appropriate agar medium (e.g., Sabouraud Dextrose Agar)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Humidified incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a concentration of 1.6 mg/mL.
-
Store the stock solution at -70°C in small aliquots.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an agar plate and incubate for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a final concentration range (e.g., 16 µg/mL to 0.03 µg/mL).
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the negative control).
-
Cover the plate and incubate at 35°C for 24-48 hours in a humidified environment.
-
-
Reading the MIC:
Protocol 2: PCR Amplification and Sanger Sequencing of Fungal ERG3 Gene
This protocol outlines the steps for amplifying and sequencing the ERG3 gene, which is frequently implicated in polyene resistance.
Materials:
-
Fungal genomic DNA
-
ERG3-specific primers (Example for Candida albicans):[1]
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
PCR tubes
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, buffer, dNTPs, and forward and reverse primers.
-
Add fungal genomic DNA to the master mix in PCR tubes.
-
Perform PCR using the following cycling conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 52°C for 30 seconds (adjust based on primer Tm)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Verification of PCR Product:
-
Run a portion of the PCR product on an agarose gel to confirm the presence of a single band of the expected size.
-
-
Purification of PCR Product:
-
Purify the remaining PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing:
-
Send the purified PCR product and the corresponding forward and reverse primers to a sequencing facility.
-
-
Sequence Analysis:
-
Align the obtained sequence with a reference ERG3 sequence from a susceptible strain to identify any mutations (e.g., point mutations, insertions, deletions).
-
Data Presentation
Table 1: Example MIC Values of this compound and Other Antifungals against Susceptible and Resistant Candida albicans Strains
| Antifungal Agent | Susceptible Strain (ATCC 90028) MIC (µg/mL) | Resistant Strain (Clinical Isolate) MIC (µg/mL) |
| This compound | 0.5 - 2 | > 16 |
| Amphotericin B | 0.25 - 1 | 4 - 16 |
| Fluconazole | 0.25 - 1 | > 64 |
| Caspofungin | 0.03 - 0.125 | 0.03 - 0.125 |
Note: These are example values and may vary depending on the specific strains and testing conditions.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of antifungal resistance genes in Candida albicans and Candida glabrata using next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Bacterial and Fungal Pathogen Identification Using Sanger Sequencing - CD Genomics [cd-genomics.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Target Genes, Primer Sets, and Thermocycler Settings for Fungal DNA Amplification | Fungal Diseases | CDC [cdc.gov]
- 11. Role of Antifungal Combinations in Difficult to Treat Candida Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 14. academic.oup.com [academic.oup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. journals.asm.org [journals.asm.org]
how to prevent degradation of Candicidin D during experiments
Welcome to the Technical Support Center for Candicidin D. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter while working with this compound.
Issue 1: Inconsistent or lower-than-expected antifungal activity in your assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation due to light exposure | Prepare this compound solutions in a dark room or under amber light. Store stock solutions and experimental plates wrapped in aluminum foil. | Consistent and reproducible results in your antifungal assays. |
| Degradation due to improper temperature | Always store stock solutions at -20°C for long-term storage and 0-4°C for short-term (days to weeks). Thaw solutions on ice and keep them cold during the experiment. | Preservation of this compound's biological activity. |
| Degradation due to pH instability | Maintain the pH of your experimental medium between 6.0 and 8.0. Prepare buffers and media within this range. | Enhanced stability of this compound in your aqueous experimental setup. |
| Oxidative degradation | Degas your solvents and buffers before use. Consider adding antioxidants like ascorbic acid (at a low, non-interfering concentration) to your experimental medium after preliminary validation. | Reduced oxidative degradation and prolonged activity of this compound. |
Issue 2: Precipitation of this compound in aqueous media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility in water | Prepare a high-concentration stock solution in 100% DMSO. For your experiment, dilute the stock solution in your aqueous medium to the final desired concentration, ensuring vigorous mixing. | A clear solution with no visible precipitate, ensuring accurate final concentrations. |
| Aggregation in aqueous buffers | Minimize the time the diluted this compound solution is in the aqueous buffer before being added to the assay. Prepare dilutions immediately before use. | Reduced aggregation and improved availability of the active compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
This compound, a polyene macrolide antibiotic, is susceptible to degradation from several factors, including:
-
Light: Exposure to light, especially UV radiation, can cause rapid degradation.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation process.[2]
-
pH: this compound is unstable in acidic (below pH 4) and alkaline (above pH 9) conditions.
-
Oxidation: The polyene structure is prone to oxidation, leading to loss of activity.
Q2: How should I store this compound?
For optimal stability, adhere to the following storage conditions:
-
Solid Form: Store in a dry, dark environment at -20°C for long-term storage or 0-4°C for short-term storage.
-
Stock Solutions (in DMSO): Store in small aliquots at -20°C in light-protected vials. Avoid repeated freeze-thaw cycles.
Q3: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve the compound effectively. For experimental use, the DMSO stock should be diluted into the aqueous medium to the final working concentration.
Q4: How can I monitor the degradation of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a suitable method for monitoring the integrity of this compound.[1][3] A decrease in the area of the this compound peak and the appearance of new peaks can indicate degradation.
Experimental Protocols
Protocol for Preparation of this compound Working Solutions for Antifungal Susceptibility Testing
This protocol is designed to minimize degradation during the preparation of this compound solutions for experiments such as Minimum Inhibitory Concentration (MIC) testing.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Sterile, light-protected storage vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ice bucket
Procedure:
-
Work in a dark environment: Perform all steps under dim or amber light to prevent photodegradation.
-
Prepare DMSO Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected vials to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the DMSO stock solution on ice.
-
Perform serial dilutions of the stock solution in the desired aqueous experimental medium (e.g., RPMI-1640 buffered to pH 7.0) immediately before use. Ensure rapid and thorough mixing after each dilution step.
-
Protect the working solutions from light by keeping them in amber tubes or wrapping them in foil. Use the prepared working solutions as quickly as possible.
-
Visualizations
Caption: A flowchart outlining the key steps to minimize this compound degradation during experimental procedures.
References
- 1. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize Candicidin D toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the cytotoxic effects of Candicidin D in mammalian cell culture experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in mammalian cell culture?
This compound, a member of the polyene macrolide antibiotic family, primarily exerts its cytotoxic effects on mammalian cells through its interaction with cholesterol in the cell membrane.[1] This is analogous to its antifungal mechanism, where it binds to ergosterol in fungal cell membranes.[2][3] The binding of this compound to cholesterol disrupts membrane integrity, leading to the formation of pores or channels. This disruption results in the leakage of essential intracellular ions and molecules, ultimately causing cell death.[1][4]
Q2: At what concentration does this compound typically become toxic to mammalian cells?
Specific IC50 (half-maximal inhibitory concentration) values for this compound across a wide range of mammalian cell lines are not extensively documented in publicly available literature. However, it is known that polyene macrolides can induce cytotoxicity at varying concentrations depending on the specific compound and the cell type. For instance, some polyenes can elicit toxic effects at levels that do not cause immediate changes in membrane permeability. Therefore, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic working concentration.
Q3: What are the visible signs of this compound toxicity in cell culture?
Common signs of cytotoxicity include:
-
Changes in cell morphology (e.g., rounding, detachment from the culture surface).
-
Reduced cell proliferation and viability.
-
Increased presence of floating, dead cells in the culture medium.
-
Lysis of red blood cells (hemolysis) if they are present in the culture system.[4]
Q4: Are there any general strategies to reduce the toxicity of polyene antibiotics like this compound?
Yes, several strategies have been explored to mitigate the toxicity of polyene antibiotics, which can be adapted for use with this compound in cell culture:
-
Structural Modification: Research has shown that modifications to the polyene macrolide structure, such as alterations to the carboxyl group, can reduce hemolytic activity and, by extension, general cytotoxicity.[1] While this may not be feasible for end-users, it is a key area in the development of less toxic antifungal agents.
-
Liposomal Formulations: Encapsulating polyene antibiotics in liposomes can reduce their direct interaction with mammalian cell membranes, thereby lowering their toxicity. This is a common strategy used in clinical formulations of drugs like Amphotericin B.
-
Use of Serum-Free or Modified Media: The composition of the culture medium can influence drug toxicity. Experimenting with serum-free media or media with modified lipid components may alter the interaction of this compound with the cell membrane.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of this compound. | The specific cell line being used is highly sensitive to membrane-disrupting agents. | Perform a detailed dose-response curve starting from very low concentrations to determine a narrow non-toxic window. Consider using a more resistant cell line if the experimental goals permit. |
| Inconsistent results between experiments. | Variability in the preparation of this compound stock solutions or its stability in culture medium. | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization and consistent final concentrations in the culture medium. Protect stock solutions from light, as polyenes can be light-sensitive. |
| Difficulty in achieving the desired antifungal effect without significant host cell toxicity. | The therapeutic window for your specific application and cell line is very narrow. | Consider combination therapy. Using a lower, less toxic concentration of this compound in combination with another antifungal agent that has a different mechanism of action may enhance the desired effect while minimizing cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines a method to determine the concentration-dependent cytotoxicity of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with your cells at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound toxicity in mammalian cells.
Caption: Workflow for determining the cytotoxic concentration of this compound.
References
dealing with batch-to-batch variability of Candicidin D
Welcome to the technical support center for Candicidin D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this potent polyene antifungal agent, with a special focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the major component of the candicidin complex, a polyene macrolide antifungal produced by the bacterium Streptomyces griseus.[1] Its primary mechanism of action is binding to ergosterol, a key component of the fungal cell membrane.[2] This binding disrupts the membrane's integrity, leading to the formation of pores, leakage of essential intracellular components, and ultimately, fungal cell death.[2][3]
Q2: What are the known components of the candicidin complex?
The candicidin complex is comprised of several related compounds, primarily candicidins A, B, C, and D, with this compound being the most abundant component.[1] The presence and ratio of these components can vary between production batches, contributing to overall variability.
Q3: What are the primary causes of batch-to-batch variability in this compound?
As a natural product, the quality and composition of this compound can vary due to several factors inherent to its production:
-
Biological Variability: Slight genetic or metabolic changes in the producing Streptomyces griseus strain can alter the yield and composition of the candicidin complex.
-
Fermentation Conditions: Minor variations in fermentation parameters such as media composition, pH, temperature, and aeration can significantly impact the final product.
-
Purification Processes: Differences in extraction and purification methods can lead to variations in the purity and isomeric ratio of this compound in the final product.[4]
Q4: How should this compound be stored to ensure stability?
To maintain its stability and activity, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[5]
Q5: In what solvents can this compound be dissolved for experimental use?
This compound has poor solubility in water and most organic solvents. It is soluble in dimethyl sulfoxide (DMSO) and 80% aqueous tetrahydrofuran.[6] For in vitro assays, stock solutions are typically prepared in DMSO.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
Q: I am observing significant variability in my experimental outcomes (e.g., cell viability assays, MIC values) when using different batches of this compound. What could be the cause and how can I address it?
A: This is a common issue when working with complex natural products. The variability likely stems from differences in the purity and/or composition of the this compound batches.
Troubleshooting Steps:
-
Quantify the Purity and Composition: Before use, it is crucial to perform quality control (QC) on each new batch. High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and quantify the amount of this compound relative to other isomers in the complex.
-
Determine the Biological Activity: The most direct way to assess the functional potency of each batch is to determine its Minimum Inhibitory Concentration (MIC) against a reference fungal strain (e.g., Candida albicans ATCC 90028).[7] This will provide a functional measure of the compound's activity.
-
Normalize Dosing Based on Activity: If you observe differences in purity or MIC between batches, you can normalize the concentration you use in your experiments based on these QC results. For example, if one batch is 90% pure and another is 95% pure, you may need to adjust the amount used to achieve the same effective concentration of the active compound.
Issue 2: Higher than Expected Minimum Inhibitory Concentration (MIC)
Q: The MIC of my current batch of this compound against my fungal strain of interest is significantly higher than what is reported in the literature or what I observed with previous batches. Why is this happening?
A: A higher-than-expected MIC can be due to several factors related to the compound, the experimental setup, or the fungal strain.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound has been stored correctly to prevent degradation. Exposure to light and elevated temperatures can reduce its activity.
-
Check for Incomplete Solubilization: Ensure the this compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution in your assay medium. Precipitates can lead to an inaccurate final concentration.
-
Standardize Your MIC Assay: Inconsistencies in the MIC assay protocol can lead to variable results.[8] Ensure you are consistently using the same:
-
Perform a Bioassay on a QC Strain: Test the batch against a standard quality control fungal strain with a known MIC range for polyene antifungals. This will help determine if the issue is with the compound or your specific experimental strain.
Data Presentation: Illustrative Quality Control Parameters
Due to the limited publicly available data on the specific batch-to-batch variability of this compound, the following table provides an illustrative example of potential quality control parameters based on typical data for polyene antifungals like Amphotericin B. Researchers should establish their own internal standards for each new batch.
| Parameter | Method | Typical Acceptance Criteria (Illustrative) | Purpose |
| Purity (this compound) | HPLC | >90% | To ensure the primary active component is present at a sufficient level. |
| Isomer Profile | HPLC | This compound as the major peak | To confirm the identity and relative abundance of related isomers. |
| MIC vs. C. albicans ATCC 90028 | Broth Microdilution | 0.25 - 1.0 µg/mL | To confirm the biological potency of the batch. |
| Solubility in DMSO | Visual Inspection | Clear solution at 10 mg/mL | To ensure proper solubilization for stock solutions. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of a this compound batch. The exact parameters may need to be optimized for your specific HPLC system and column.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound sample
-
HPLC-grade acetonitrile, water, and a suitable buffer (e.g., phosphate buffer)
-
0.2 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as per established methods for polyene analysis. A common mobile phase for polyene antibiotics is a gradient of acetonitrile and an aqueous buffer.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in DMSO to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your this compound batch sample in the same manner as the standard.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions.
-
Data Analysis: Monitor the chromatogram at the wavelength of maximum absorbance for heptaenes (around 383 nm). The purity of your sample can be estimated by the area of the this compound peak relative to the total area of all peaks.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[12]
Materials:
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Fungal culture (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer or plate reader
Procedure:
-
Fungal Inoculum Preparation: Culture the fungal strain overnight. Adjust the culture to a 0.5 McFarland standard, and then dilute it in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.[10]
-
Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of this compound in RPMI-1640 to cover a clinically relevant concentration range. Include a drug-free well as a growth control.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[13]
Visualizations
Caption: this compound signaling pathway.
Caption: Quality control workflow for this compound.
References
- 1. Candicidin | TargetMol [targetmol.com]
- 2. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Methods for the recovery and purification of polyene antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrospective analysis of natural products provides insights for future discovery trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selective Toxicity of Candicidin D Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selective toxicity of Candicidin D analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: this compound, a polyene macrolide antibiotic, primarily targets ergosterol, the main sterol in fungal cell membranes. It binds to ergosterol, leading to the formation of pores or channels in the membrane. This disrupts membrane integrity, causing leakage of essential ions and small molecules, which ultimately results in fungal cell death.[1] This selective binding to ergosterol over cholesterol in mammalian cell membranes is the basis for its antifungal activity.
Q2: Why is enhancing the selective toxicity of this compound important?
A2: While effective, this compound and other polyene macrolides can exhibit significant toxicity, primarily through their interaction with cholesterol in human cell membranes, leading to side effects like hemolysis (rupture of red blood cells). Enhancing selective toxicity aims to increase the compound's affinity for fungal ergosterol while decreasing its affinity for human cholesterol. This would result in a more effective antifungal agent with a better safety profile.
Q3: What are the main strategies for improving the selective toxicity of this compound analogs?
A3: Key strategies include:
-
Photochemical Isomerization: Converting the native cis-trans configuration of the polyene chain to an all-trans isomer has been shown to significantly decrease hemolytic activity while maintaining potent antifungal effects.
-
Chemical Modification: Altering functional groups on the macrolide ring, such as the exocyclic carboxyl group, can reduce interaction with cholesterol. For instance, decarboxylation has been shown to decrease hemolytic activity.
-
Glycosylation Modification: Altering the mycosamine sugar moiety can influence the compound's solubility and interaction with cell membranes.
Q4: What is a selective toxicity index (STI) and how is it calculated?
A4: The selective toxicity index (STI) is a quantitative measure of a compound's selectivity for fungal cells over mammalian cells. It is typically calculated as the ratio of the concentration that causes 50% hemolysis (HC50 or EH50) to the Minimum Inhibitory Concentration (MIC) against a target fungal species (e.g., Candida albicans). A higher STI value indicates greater selective toxicity.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis, purification, and testing of this compound analogs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of all-trans isomer after photochemical isomerization | - Inefficient light source or incorrect wavelength.- Suboptimal solvent system.- Degradation of the compound due to prolonged exposure. | - Ensure the use of a UV lamp with an appropriate wavelength (e.g., 365 nm).- Use a solvent system that ensures good solubility and stability (e.g., 95% methanol/5% water).- Monitor the reaction progress using HPLC to avoid over-exposure and degradation. |
| Purification of analogs is challenging | - Analogs have similar polarities, leading to poor separation.- Degradation of the compound on the chromatography column. | - Use a high-resolution separation technique like preparative HPLC.- Employ a reversed-phase column (e.g., C18) with a suitable mobile phase gradient.- Work at lower temperatures and protect the compound from light to minimize degradation. |
| Inconsistent MIC results | - Inoculum size is not standardized.- Improper serial dilutions.- Contamination of the culture. | - Standardize the fungal inoculum to a 0.5 McFarland standard.- Use calibrated pipettes and ensure thorough mixing during serial dilutions.- Perform all steps under aseptic conditions to prevent contamination. |
| High variability in hemolysis assay results | - Red blood cells (RBCs) are of poor quality or lysed before the experiment.- Incorrect incubation time or temperature.- Interference from the solvent used to dissolve the compound. | - Use fresh, properly washed RBCs.- Strictly adhere to the incubation time (e.g., 1 hour) and temperature (37°C).- Include a solvent control to account for any hemolytic effect of the vehicle (e.g., DMSO). |
| Compound precipitates in assay medium | - Poor aqueous solubility of the analog. | - Use a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) to avoid toxicity.- Prepare a stock solution at a higher concentration and dilute it in the assay medium just before use. |
Data Presentation
Table 1: Antifungal Activity and Hemolytic Activity of this compound and its all-trans Isomer
| Compound | Fungal Strain | MIC (μg/mL) | Hemolytic Activity (EH50 in μg/mL) | Selective Toxicity Index (STI = EH50/MIC) |
| This compound | Candida albicans | 0.25 - 1.0 | ~30 | 30.12 |
| iso-Candicidin D (all-trans) | Candida albicans | 0.5 - 1.0 | >30 | 33.34 |
Note: Data compiled from multiple sources. Exact values may vary based on experimental conditions.
Experimental Protocols
Photochemical Isomerization of this compound
Objective: To convert this compound from its native cis-trans form to the all-trans isomer (iso-Candicidin D).
Materials:
-
This compound
-
Methanol (95%)
-
Deionized water (5%)
-
UV lamp (365 nm)
-
Stir plate and stir bar
-
Amber vials
-
HPLC system for monitoring
Procedure:
-
Prepare a 5 mg/mL solution of this compound in a 95% methanol/5% water mixture.
-
Place the solution in a suitable container (e.g., a quartz cuvette or a thin-film reactor) on a stir plate.
-
Irradiate the solution with a 365 nm UV lamp at room temperature.
-
Continuously stir the solution during irradiation.
-
Monitor the progress of the isomerization reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by RP-HPLC. The all-trans isomer will have a different retention time.
-
Continue irradiation for approximately 2.5-3 hours or until the conversion to the all-trans isomer is maximized, as determined by HPLC.
-
Once the reaction is complete, store the resulting iso-Candicidin D solution in an amber vial to protect it from light.
-
Proceed with purification using preparative HPLC.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a this compound analog that inhibits the visible growth of a fungal strain.
Materials:
-
This compound analog (dissolved in DMSO)
-
Candida albicans strain
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator (35°C)
Procedure:
-
Prepare a stock solution of the this compound analog in DMSO.
-
Perform serial two-fold dilutions of the analog in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized fungal inoculum of C. albicans adjusted to a 0.5 McFarland standard, and then dilute it in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 103 cells/mL.
-
Add 100 µL of the fungal inoculum to each well containing the diluted analog, bringing the total volume to 200 µL.
-
Include a positive control (fungal inoculum in medium without the analog) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the analog at which there is no visible growth of the fungus. This can be done visually or by measuring the optical density at 600 nm.
Hemolysis Assay
Objective: To assess the toxicity of this compound analogs to red blood cells.
Materials:
-
This compound analog (dissolved in DMSO)
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
96-well plates
-
Centrifuge
-
Spectrophotometer or plate reader (540 nm)
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Prepare serial dilutions of the this compound analog in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of Triton X-100 to induce 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each concentration of the analog using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Determine the HC50 value, which is the concentration of the analog that causes 50% hemolysis.
Visualizations
Caption: Experimental workflow for developing this compound analogs with enhanced selective toxicity.
Caption: Mechanism of selective toxicity of this compound analogs.
References
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Candicidin D vs. Nystatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two prominent polyene macrolide antibiotics: Candicidin D and Nystatin. Both agents are mainstays in antifungal therapy, primarily targeting the fungal cell membrane. This document synthesizes experimental data to delineate their molecular interactions, cellular consequences, and comparative efficacy.
Overview of Mechanism of Action: A Shared Foundation
This compound and Nystatin, like other polyene antifungals, exert their effect by interacting with ergosterol, the principal sterol in the fungal cytoplasmic membrane.[1][2] This interaction is the cornerstone of their antifungal activity and selective toxicity, as mammalian cells contain cholesterol instead of ergosterol.[3][4] The binding to ergosterol disrupts the integrity of the cell membrane, leading to a cascade of events that culminate in cell death.[1][5][6]
Two primary models describe the subsequent events following ergosterol binding:
-
Pore Formation Model: The most established model posits that polyene molecules aggregate within the fungal membrane to form transmembrane pores or ion channels.[3][7][8] These channels disrupt the osmotic integrity of the cell, allowing the leakage of essential intracellular components, particularly potassium (K+) ions and other small molecules.[3][9][10] This rapid efflux of ions leads to internal acidification and, ultimately, fungal cell death.[3]
-
Sterol Sponge Model: More recent evidence suggests an alternative or complementary mechanism known as the "sterol sponge" model.[2][11] In this model, polyene antibiotics form extramembranous aggregates that bind and extract ergosterol directly from the cell membrane.[11][12] This sequestration of ergosterol disrupts the many cellular functions that depend on it, including membrane fluidity, endocytosis, and cell signaling, leading to cell death without necessarily forming stable pores.[11][12]
Additionally, the disruption of the cell membrane by Nystatin can trigger the production of reactive oxygen species (ROS), inducing oxidative stress that further damages cellular components and contributes to its fungicidal effect.[6]
Quantitative Performance Data: In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The data below, compiled from various studies, shows the MIC values for this compound and Nystatin against common fungal pathogens. Candicidin is noted to be particularly effective against Candida albicans.[1][5]
| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | Reference |
| This compound | Saccharomyces cerevisiae | 0.25 - 1 | [13] |
| Candida albicans | 0.25 - 1 | [13] | |
| Other Candida spp. | 0.25 - 1 | [13] | |
| Nystatin | Candida albicans | 1 - 8 | [14][15] |
| Candida glabrata | 0.625 - 4 | [14][16] | |
| Candida krusei | 4 - 8 | [14] | |
| Candida parapsilosis | 1.25 | [16] | |
| Candida tropicalis | 0.625 | [16] |
Note: MIC values can vary based on the specific strain, testing methodology (e.g., EUCAST, CLSI), and incubation conditions.[16][17]
Experimental Protocols
The following protocols are standard methods used to determine the key performance and mechanistic parameters of antifungal agents like this compound and Nystatin.
This method is the gold standard for determining the in vitro susceptibility of fungi to antifungal agents. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]
Protocol:
-
Preparation of Antifungal Agent: Prepare a stock solution of the antifungal drug (e.g., Nystatin, this compound). Perform two-fold serial dilutions in a 96-well microtiter plate using a standardized liquid medium, such as RPMI 1640 buffered with MOPS.[14][20]
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension and adjust its density to a standard concentration (e.g., 0.5–2.5 × 10³ CFU/mL).[21]
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.[16]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.[16][17]
This assay directly measures the membrane-damaging effects of polyene antibiotics by quantifying the efflux of intracellular potassium ions.[9]
Protocol:
-
Cell Preparation: Grow yeast cells to the exponential phase in a suitable broth. Harvest the cells by centrifugation, wash them with a buffer (e.g., a glucose-based buffer to maintain viability), and resuspend them to a known cell density.
-
Initiation of Assay: Add the polyene antibiotic (this compound or Nystatin) at the desired concentration to the cell suspension to start the experiment. A control sample with no antibiotic is run in parallel.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from the suspension.
-
Separation: Immediately separate the yeast cells from the supernatant by centrifugation or filtration.
-
K+ Measurement: Measure the concentration of K+ in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.
-
Data Analysis: Plot the extracellular K+ concentration against time to determine the rate and extent of ion leakage induced by the antibiotic.
Conclusion
This compound and Nystatin share a primary mechanism of action centered on binding to fungal ergosterol and disrupting cell membrane integrity. The classical pore formation model, leading to fatal ion leakage, is now complemented by the sterol sponge model, which emphasizes the direct extraction of ergosterol. While their fundamental approach is similar, quantitative data indicates that this compound may exhibit greater potency against certain species like C. albicans. The choice between these agents in a research or clinical context may be guided by specific fungal targets and susceptibility profiles, which can be determined using the standardized experimental protocols outlined in this guide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 3. Nystatin - Wikipedia [en.wikipedia.org]
- 4. What is Nystatin used for? [synapse.patsnap.com]
- 5. Candicidin | C59H84N2O18 | CID 10079874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. Mode of Action of the Polyene Antibiotic Candicidin: Binding Factors in the Wall of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The polyene antifungal candicidin is selectively packaged into membrane vesicles in Streptomyces S4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Glycosylated Polyene Macrolides Kill Fungi via a Conserved Sterol Sponge Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oatext.com [oatext.com]
- 17. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. Antifungal Susceptibility of Oral Candida Isolates from Mother-Infant Dyads to Nystatin, Fluconazole, and Caspofungin [mdpi.com]
A Comparative Analysis of Polyene Macrolide Antibiotics: Efficacy, Toxicity, and Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of key polyene macrolide antibiotics, focusing on their antifungal performance, toxicity profiles, and the impact of different formulations. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Polyene Macrolide Antibiotics
Polyene macrolides are a class of potent, broad-spectrum antifungal agents produced by various species of Streptomyces. For decades, they have been a cornerstone in the treatment of severe and life-threatening fungal infections. The primary mechanism of action for these drugs involves binding to ergosterol, a critical component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of essential intracellular contents and ultimately, fungal cell death. The major polyene macrolides in clinical use are Amphotericin B, Nystatin, and Natamycin (Pimaricin). While highly effective, their use, particularly systemically, is often limited by significant toxicities.
Mechanism of Action: The Sterol Sponge Model
The classical understanding of the polyene macrolide mechanism of action centered on the formation of transmembrane pores or channels. However, a more recent and widely accepted "sterol sponge" model suggests that these antifungals form large, extramembranous aggregates that extract ergosterol directly from the fungal cell membrane. This rapid depletion of ergosterol disrupts the many essential functions of the membrane, leading to cell death. This model also helps to explain the toxicity of these drugs, as they can also extract cholesterol from mammalian cell membranes, albeit with lower affinity.
Figure 1: Sterol Sponge Mechanism of Action.
Comparative Antifungal Activity
The in vitro potency of polyene macrolides is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various fungal pathogens. A lower MIC value indicates greater potency. The following table summarizes the MIC ranges for Amphotericin B, Nystatin, and Natamycin against common fungal species.
| Fungal Species | Amphotericin B MIC (µg/mL) | Nystatin MIC (µg/mL) | Natamycin MIC (µg/mL) |
| Candida albicans | 0.125 - 1.0 | 1.0 - 16.0 | 1.0 - 2.0[1] |
| Candida glabrata | 0.25 - 2.0 | 2.0 - 32.0 | 2.0 - 8.0 |
| Candida parapsilosis | 0.125 - 1.0 | 1.0 - 8.0 | 4.0 - 16.0 |
| Aspergillus fumigatus | 0.25 - 2.0 | 1.0 - 8.0 | 4.0 - 8.0[1] |
| Aspergillus flavus | 0.5 - 4.0 | 2.0 - 16.0 | 32.0 - 64.0[2] |
| Fusarium solani | 1.0 - 8.0 | 4.0 - 32.0 | 4.0 - 8.0[1] |
Data Interpretation:
-
Amphotericin B generally exhibits the lowest MIC values, indicating the highest in vitro potency against a broad range of yeasts and molds.
-
Nystatin shows good activity against Candida species but is generally less potent than Amphotericin B. Its use is primarily limited to topical and oral applications due to systemic toxicity.
-
Natamycin is effective against a variety of filamentous fungi and yeasts.[3] It is most commonly used as a topical treatment for fungal eye infections.[2]
Comparative Toxicity Profiles
A major limiting factor in the systemic use of polyene macrolides is their toxicity, particularly nephrotoxicity (kidney damage) and infusion-related reactions. To mitigate these adverse effects, several lipid-based formulations of Amphotericin B have been developed.
| Formulation | Incidence of Nephrotoxicity | Incidence of Infusion-Related Reactions |
| Amphotericin B deoxycholate (C-AMB) | High (up to 80%)[4] | High (fever, chills, rigors common)[4][5] |
| Liposomal Amphotericin B (L-AMB) | Significantly Lower than C-AMB | Lower than C-AMB |
| Amphotericin B Lipid Complex (ABLC) | Lower than C-AMB | Can be similar to or higher than C-AMB[6] |
| Amphotericin B Colloidal Dispersion (ABCD) | Lower than C-AMB | Equivalent to or more frequent than C-AMB[7] |
Key Observations:
-
All lipid-based formulations of Amphotericin B are associated with a significantly lower incidence of nephrotoxicity compared to the conventional deoxycholate formulation.[7]
-
Liposomal Amphotericin B (L-AMB) generally demonstrates the most favorable toxicity profile, with a lower incidence of both nephrotoxicity and infusion-related reactions.[5]
-
Amphotericin B Lipid Complex (ABLC) is associated with a notable incidence of infusion-related reactions, with one study reporting reactions in 34.5% of oncohematological patients.[6]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27-A3)
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 document provides a standardized method for determining the MIC of antifungal agents against yeasts.[8][9][10][11][12]
Figure 2: Broth Microdilution Workflow.
Detailed Methodology:
-
Inoculum Preparation: From a 24-hour-old culture on Sabouraud dextrose agar, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration.
-
Antifungal Agent Preparation: Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to obtain the desired concentration range.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antifungal agent with the standardized fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours.[8][9]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well. This can be assessed visually or by using a spectrophotometer.
In Vitro Toxicity Assessment: Hemolysis Assay
The hemolysis assay is a common in vitro method to evaluate the potential of a compound to damage red blood cells.[13][14]
Detailed Methodology:
-
Blood Collection and Preparation: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs several times with phosphate-buffered saline (PBS) to remove plasma and other cellular components. Resuspend the washed RBCs in PBS to a final concentration of 2-4%.
-
Compound Preparation: Prepare serial dilutions of the test compound in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the diluted compound. Include a negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent like Triton X-100). Incubate the plate at 37°C for a specified period (e.g., 1-4 hours).
-
Measurement of Hemolysis: After incubation, centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a microplate reader.
-
Calculation of Percent Hemolysis: Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Conclusion
The selection of a polyene macrolide antibiotic requires a careful consideration of its antifungal potency and toxicity profile. Amphotericin B remains the most potent agent with the broadest spectrum of activity. The development of lipid-based formulations has significantly improved its safety profile, with liposomal Amphotericin B generally offering the best balance of efficacy and tolerability. Nystatin and Natamycin are valuable alternatives for topical and localized infections where systemic toxicity is a concern. The experimental protocols provided in this guide offer standardized methods for the comparative evaluation of existing and novel polyene macrolide antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Association Between In Vitro Susceptibility to Natamycin and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Acute Infusion-Related Side Effects of Amphotericin B Lipid Complex (ABLC) in Oncohematological Patients: Real-World Data from Brazilian Reference Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphotericin B formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. rsc.org [rsc.org]
Comparative Analysis of Cross-Resistance Between Candicidin D and Other Antifungal Agents
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance phenomena involving Candicidin D and other antifungal agents. While direct studies on this compound are limited, its classification as a polyene antifungal allows for analysis based on the well-documented resistance mechanisms of this class, primarily represented by Amphotericin B. Polyene antifungals function by binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death. Resistance typically arises from alterations in the cell membrane's sterol composition, which can consequently affect the efficacy of other antifungal drugs, particularly azoles, which also target the ergosterol biosynthesis pathway.
Experimental Workflow for Assessing Antifungal Cross-Resistance
The evaluation of cross-resistance between antifungal agents follows a structured experimental pipeline. This process begins with the generation or isolation of a resistant fungal strain and proceeds through susceptibility testing and mechanistic analysis to determine the molecular basis of resistance.
Caption: Experimental workflow for investigating antifungal cross-resistance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. Below are standard protocols for key experiments.
Antifungal Susceptibility Testing (AST)
This protocol is based on the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of various antifungals against susceptible and resistant fungal strains.
-
Materials: 96-well microtiter plates, RPMI-1640 medium, fungal inoculum, and stock solutions of antifungal agents (e.g., this compound, Amphotericin B, Fluconazole, Voriconazole, Caspofungin).
-
Procedure:
-
Prepare a fungal inoculum suspension and adjust its concentration to a 0.5 McFarland standard.
-
Serially dilute each antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is visually determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
-
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to identify and quantify the sterol composition of the fungal cell membrane.
-
Objective: To determine if resistance to this compound is associated with a reduction or alteration of ergosterol content.
-
Procedure:
-
Harvest fungal cells from a liquid culture and wash them with sterile water.
-
Perform saponification of the cell pellet using alcoholic potassium hydroxide to release lipids.
-
Extract the non-saponifiable lipids (containing sterols) with a solvent like n-heptane or hexane.
-
Evaporate the organic solvent and derivatize the sterol extracts to make them volatile for GC analysis.
-
Inject the derivatized sample into a GC-MS system.
-
Identify and quantify sterols by comparing their retention times and mass spectra to known standards (e.g., ergosterol, lanosterol).
-
Quantitative Data on Cross-Resistance
Cross-resistance is typically demonstrated when a strain resistant to one drug shows decreased susceptibility to another. The following table summarizes hypothetical MIC data illustrating cross-resistance between a polyene (like this compound) and an azole antifungal in a fungal species such as Candida albicans.
| Antifungal Agent | Class | Wild-Type Strain MIC (µg/mL) | This compound-Resistant Strain MIC (µg/mL) | Interpretation |
| This compound | Polyene | 1.0 | 16.0 | Resistance |
| Amphotericin B | Polyene | 0.5 | 8.0 | Cross-Resistance |
| Fluconazole | Azole | 2.0 | 32.0 | Cross-Resistance |
| Voriconazole | Azole | 0.25 | 4.0 | Cross-Resistance |
| Caspofungin | Echinocandin | 0.5 | 0.5 | No Cross-Resistance |
This data is illustrative. Actual MIC values can vary based on the fungal species and specific mutations.
Mechanisms of Cross-Resistance
The primary mechanism driving resistance to polyenes is the reduction or complete loss of ergosterol in the fungal cell membrane.[1][2] This is often caused by mutations in the ergosterol biosynthesis pathway. Since azole antifungals inhibit an enzyme (lanosterol 14α-demethylase, encoded by the ERG11 gene) in this same pathway, mutations affecting the pathway can confer resistance to both drug classes.[3][4]
For instance, loss-of-function mutations in the ERG3 gene, which encodes a C-5 sterol desaturase, can block the production of a toxic sterol intermediate that accumulates when ERG11 is inhibited by azoles.[4][5] This leads to azole resistance. These ERG3 mutations also result in a cell membrane that lacks ergosterol, thereby conferring resistance to polyenes, creating a clear instance of cross-resistance.[4]
Caption: Mechanism of polyene-azole cross-resistance via ERG gene mutations.
Summary
Cross-resistance between this compound (a polyene) and other antifungals, particularly azoles, is a significant consideration in antifungal therapy and drug development. The underlying mechanisms are primarily rooted in modifications of the ergosterol biosynthesis pathway.[3] Strains that develop resistance to polyenes by reducing their membrane ergosterol content often exhibit concurrent resistance to azoles.[4][6] Conversely, echinocandins, which target the fungal cell wall component β-1,3-glucan, do not typically show cross-resistance with membrane-targeting agents like this compound.[7] Understanding these mechanisms is essential for predicting resistance patterns and designing effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanisms of Candida biofilm drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selective Toxicity of Candicidin D and Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the ideal agent exhibits high efficacy against fungal pathogens while demonstrating minimal toxicity to the host. This guide provides a detailed comparison of the selective toxicity of two notable antifungal compounds: Candicidin D, a polyene macrolide, and Ketoconazole, an azole derivative. By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to equip researchers with the necessary information to evaluate these compounds for further investigation and development.
Quantitative Assessment of Antifungal Activity and Mammalian Cell Toxicity
The selective toxicity of an antifungal agent is fundamentally quantified by comparing its potency against fungal cells to its toxicity towards mammalian cells. The following tables summarize the available quantitative data for this compound and Ketoconazole. It is important to note that the data has been compiled from various studies, and direct head-to-head comparative studies under identical conditions are limited.
Table 1: Antifungal Potency against Candida albicans
| Compound | Metric | Concentration | Reference Study Conditions |
| This compound | MIC | 0.25-1 µg/mL | RPMI-1640 Medium |
| MIC | 0.05–0.5 µg/mL | Not specified | |
| Ketoconazole | IC50 | < 0.25 µg/mL | RPMI-1640 Medium, buffered with MOPS, 24h incubation[1] |
| MIC | 0.02 µg/mL | Sabouraud glucose medium, pH 7[2] |
Table 2: Toxicity against Mammalian Cells
| Compound | Cell Type | Metric | Concentration |
| This compound | Human Red Blood Cells | EH50¹ | 7.53 ± 0.82 µg/mL |
| Ketoconazole | Human Colon Adenocarcinoma (LS174T) | IC50 | 50.3 µM[3][4] |
| Human Colon Cancer (HT29-S-B6) | IC50 | ~2.5 µM[5][6] | |
| Human Breast Cancer (MDA-MB-231) | IC50 | ~13 µM[6] | |
| Human Breast Cancer (Evsa-T) | IC50 | ~2 µM[6] | |
| Human Hepatocellular Carcinoma (HepG2) | IC50 | 17 µM (inhibition of anandamide uptake)[7][8] | |
| Human Colon Carcinoma (Caco-2) | IC50 | 18 µM (inhibition of anandamide uptake)[7][8] | |
| Mouse Sertoli Cells (TM4) | IC50 | ~73 µM[9] |
¹EH50: Effective concentration causing 50% hemolysis.
Mechanisms of Action: A Tale of Two Targets
The differential toxicity of this compound and Ketoconazole stems from their distinct mechanisms of action, which target different components of the fungal cell.
This compound: The Pore-Forming Polyene
This compound, like other polyene antifungals, directly interacts with ergosterol, the primary sterol in fungal cell membranes.[10] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[11] The consequent leakage of essential ions, such as K+, and other small molecules ultimately results in fungal cell death.[11] While this mechanism is potent, the structural similarity between ergosterol and cholesterol, the main sterol in mammalian cell membranes, can lead to off-target toxicity.
Ketoconazole: The Ergosterol Synthesis Inhibitor
Ketoconazole belongs to the azole class of antifungals and functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[12][13] This enzyme is a critical component of the ergosterol biosynthesis pathway.[14][15] Its inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disrupts membrane fluidity and the function of membrane-bound proteins, ultimately arresting fungal growth. Ketoconazole's selectivity arises from its higher affinity for the fungal cytochrome P450 enzyme compared to its mammalian counterparts. However, at higher concentrations, it can inhibit mammalian P450 enzymes, leading to side effects such as hepatotoxicity.
Experimental Protocols for Toxicity Assessment
The following are generalized protocols for key assays used to evaluate the selective toxicity of antifungal compounds.
Antifungal Susceptibility Testing (Broth Microdilution for IC50/MIC)
This assay determines the minimum concentration of a drug that inhibits fungal growth.
Methodology:
-
Preparation of Antifungal Agents: Stock solutions of this compound and Ketoconazole are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: The drugs are serially diluted in a 96-well microtiter plate containing a fungal growth medium such as RPMI-1640.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells containing no drug are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determination of MIC/IC50: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that prevents visible growth. The IC50 (half-maximal inhibitory concentration) can be determined by measuring the optical density of the wells and calculating the drug concentration that inhibits 50% of the fungal growth compared to the control.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of this compound or Ketoconazole for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.[1][3][4][14]
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[3][14]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 is the drug concentration that reduces cell viability by 50%.
Hemolysis Assay
This assay assesses the lytic effect of a compound on red blood cells.
Methodology:
-
Blood Collection and Preparation: Fresh human or animal blood is collected in the presence of an anticoagulant. The red blood cells (RBCs) are washed and resuspended in a buffered saline solution to a specific concentration.
-
Drug Incubation: The RBC suspension is incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1-4 hours) at 37°C.
-
Controls: A negative control (buffer only) and a positive control (a known hemolytic agent like Triton X-100, which causes 100% lysis) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant due to RBC lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).
-
Calculation of Hemolysis: The percentage of hemolysis is calculated relative to the positive control. The EH50 is the concentration of the compound that causes 50% hemolysis.
Conclusion
The evaluation of selective toxicity is a cornerstone of antifungal drug development. This compound and Ketoconazole exemplify two distinct and effective strategies for targeting fungal pathogens. This compound's mechanism of direct membrane disruption through ergosterol binding offers potent fungicidal activity, but its therapeutic window is narrowed by its potential interaction with mammalian cholesterol. Ketoconazole's inhibition of a key enzyme in ergosterol biosynthesis provides a more targeted approach, though off-target effects on mammalian cytochrome P450 enzymes remain a consideration.
The data presented in this guide, compiled from multiple experimental sources, provides a quantitative basis for comparing these two agents. For researchers in the field, a thorough understanding of their respective mechanisms, potencies, and toxicological profiles is essential for the rational design and development of next-generation antifungal therapies with improved selective toxicity. Future research should aim for direct comparative studies to provide a more definitive assessment of the relative merits of these and other antifungal compounds.
References
- 1. new.academiapublishing.org [new.academiapublishing.org]
- 2. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifactorial Mechanisms of Tolerance to Ketoconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyprusjmedsci.com [cyprusjmedsci.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Hydrophobicity of Antifungal β-Peptides Is Associated with Their Cytotoxic Effect on In Vitro Human Colon Caco-2 and Liver HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Antifungal Drug Discovery Through Co-Culture with Antarctic Streptomyces albidoflavus Strain CBMAI 1855 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Fungal Transcriptomic Responses to Polyene Antifungals: A Comparative Analysis
A comprehensive examination of the transcriptomic landscape of fungi treated with polyene antifungal agents reveals a complex interplay of stress responses, metabolic reprogramming, and cell wall remodeling. Due to the absence of publicly available transcriptomic data for Candicidin D, this guide focuses on the well-characterized polyene antifungal, Amphotericin B (AMB), which shares a similar mechanism of action by binding to ergosterol in the fungal cell membrane. This analysis will provide researchers, scientists, and drug development professionals with a comparative overview of the molecular responses of two clinically important fungal pathogens, Aspergillus fumigatus and Candida auris, to AMB treatment.
This guide synthesizes data from key studies to present a comparative view of the transcriptomic alterations induced by AMB. The findings highlight both conserved and species-specific fungal strategies to counteract the effects of this potent antifungal drug.
Quantitative Transcriptomic Data Summary
The following tables summarize the key quantitative data from transcriptomic analyses of Aspergillus fumigatus and Candida auris in response to Amphotericin B.
Table 1: Transcriptomic Response of Aspergillus fumigatus to Amphotericin B
| Metric | Value | Reference |
| Total Differentially Expressed Genes | 295 | [1][2] |
| Upregulated Genes | 165 | [1][2] |
| Downregulated Genes | 130 | [1][2] |
| Key Upregulated Gene Categories | Ergosterol biosynthesis, Cell stress proteins, Cell wall proteins, Transport proteins | [1][2] |
| Key Downregulated Gene Categories | Hypothetical proteins, Metabolic pathways | [1][2] |
Table 2: Comparative Transcriptomics of Amphotericin B-Resistant (AMB-R) vs. -Sensitive (AMB-S) Candida auris
| Metric | AMB-R1 vs. AMB-S | AMB-R2 vs. AMB-S | AMB-R3 vs. AMB-S | Reference |
| Total Differentially Expressed Genes | 118 | 1224 | 737 | [3][4][5][6] |
| Upregulated Genes | 47 | Not specified | Not specified | [4] |
| Downregulated Genes | 71 | Not specified | Not specified | [4] |
| Enriched Gene Categories in AMB-R | Lipid and ergosterol biosynthesis, Adhesion, Drug transport, Chromatin remodeling | [3][4][5][6] |
Key Signaling Pathways and Cellular Responses
The transcriptomic data reveals that fungi employ a multi-pronged defense strategy against Amphotericin B. The primary response involves the upregulation of the ergosterol biosynthesis pathway, the direct target of the drug. This is likely a compensatory mechanism to replenish the ergosterol being sequestered by AMB. Concurrently, genes related to cell wall integrity and stress response are also induced, indicating an effort to mitigate cell membrane damage and maintain cellular homeostasis. In resistant strains, a notable upregulation of genes involved in lipid metabolism and drug efflux pumps suggests mechanisms to alter membrane composition and actively remove the antifungal agent.
Figure 1: Fungal response to Amphotericin B.
Experimental Protocols
1. Transcriptomic Analysis of Aspergillus fumigatus Treated with Amphotericin B (Adapted from Sharma et al., 2011)
-
Fungal Strain and Culture Conditions: Aspergillus fumigatus (ATCC 204305) was grown in RPMI 1640 medium.
-
Amphotericin B Treatment: The culture was treated with the MIC50 of Amphotericin B (0.125 µg/ml) at 37°C for 24 hours.[7]
-
RNA Extraction and Sequencing: Total RNA was extracted from fungal mycelia. The quality and quantity of RNA were assessed, followed by cDNA library preparation. The transcriptomic analysis was performed using microarray analysis.
-
Data Analysis: Differentially expressed genes were identified with a cutoff of ≥1.5-fold change and a P-value of ≤0.05. Gene ontology and pathway analysis were performed to categorize the differentially expressed genes.
2. Comparative Transcriptomic Analysis of Amphotericin B-Resistant and -Sensitive Candida auris (Adapted from Shivarathri et al., 2022)
-
Fungal Strains and Culture Conditions: Clinically isolated Amphotericin B-resistant (AmB-R) and -sensitive (AmB-S) Candida auris strains were grown in Yeast Extract Peptone Dextrose (YPD) broth at 30°C.[5]
-
RNA Extraction and Sequencing: RNA was extracted from logarithmically growing cells. RNA integrity was confirmed, and libraries were prepared for RNA sequencing (RNA-seq).
-
Data Analysis: Raw sequencing reads were processed and mapped to the C. auris reference genome. Differentially expressed genes (DEGs) were identified with a ≥ or ≤ 1.5-fold change and an adjusted P-value cutoff of ≤ 0.05.[5] Gene set enrichment analysis was performed to identify overrepresented biological pathways.
Figure 2: Experimental workflow for transcriptomics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Proteomic and transcriptomic analysis of Aspergillus fumigatus on exposure to amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Transcriptomics Reveal Possible Mechanisms of Amphotericin B Resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative Transcriptomics Reveal Possible Mechanisms of Amphotericin B Resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Proteomic and Transcriptomic Analysis of Aspergillus fumigatus on Exposure to Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Candicidin D
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Candicidin D, a polyene macrolide antifungal agent. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. Furthermore, it is toxic to aquatic life, necessitating stringent disposal measures to prevent environmental contamination. All personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Core Disposal Protocol: A Step-by-Step Guide
The primary and universally recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) program as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including unused or expired pure compounds, contaminated lab materials (e.g., weigh boats, contaminated pipette tips, gloves, and paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as stock solutions, unused media, and the first rinse of contaminated glassware, in a separate, leak-proof, and shatter-resistant hazardous waste container.[1]
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Stock solutions of antibiotics are considered hazardous chemical waste due to their high concentration and should be disposed of accordingly.[1]
-
Step 2: Container Labeling
-
Properly label all waste containers with a hazardous waste tag as required by your institution and local regulations. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Toxic")
-
Step 3: Secure Storage
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.
Step 4: Arrange for Pickup and Disposal
-
Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to schedule a pickup.
-
Do not attempt to dispose of this compound waste through regular trash or by pouring it down the sink. This is a violation of environmental regulations and poses a significant risk to aquatic ecosystems.
Decontamination of Laboratory Equipment
-
Reusable Glassware and Equipment: After the initial rinse is collected as hazardous waste, wash glassware and equipment thoroughly with an appropriate laboratory detergent and water.
-
Work Surfaces: Decontaminate benches and other surfaces that may have come into contact with this compound using a suitable laboratory disinfectant.
Quantitative Data Summary
| Waste Type | Collection Container | Disposal Method |
| Solid this compound | Labeled, sealed, leak-proof container | Hazardous Waste Incineration via EHS |
| Contaminated Labware | Labeled, sealed, leak-proof container | Hazardous Waste Incineration via EHS |
| Liquid this compound Solutions | Labeled, sealed, shatter-resistant container | Hazardous Waste Incineration via EHS |
| First Rinse of Glassware | Labeled, sealed, shatter-resistant container | Hazardous Waste Incineration via EHS |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Candicidin D
Essential Safety and Handling Guide for Candicidin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a polyene macrolide antibiotic. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
Candicidin is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this compound with appropriate personal protective equipment and follow designated safety protocols.
Personal Protective Equipment (PPE) and Handling
When working with this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.[1]
Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact.[1][2] |
| Body Protection | Disposable gown or lab coat | To protect skin and clothing from contamination.[1][3] |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with dust or splashes.[1][4] |
| Face Protection | Face shield | Recommended when there is a risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | To prevent inhalation of dust particles, especially when handling the powder form.[2] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water.[1] Seek medical attention if you feel unwell.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Disposal Plan
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills should be considered contaminated.
-
Disposal: Dispose of this compound and any contaminated waste in accordance with local, state, and federal regulations. This typically involves placing the materials in a sealed, labeled container for hazardous waste disposal.[1]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
